Technical Guide: Isolation and Characterization of 4-Methylene-L-Proline from Eriobotrya japonica
Executive Summary This technical guide details the phytochemical isolation, structural characterization, and biological significance of 4-methylene-L-proline , a rare non-proteinogenic amino acid found in the seeds of Er...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the phytochemical isolation, structural characterization, and biological significance of 4-methylene-L-proline , a rare non-proteinogenic amino acid found in the seeds of Eriobotrya japonica (Loquat). Unlike the common stress-response amino acid L-proline, this analogue possesses an exocyclic double bond at the C4 position, conferring distinct chemical reactivity and biological properties. This document is designed for researchers in natural product chemistry and drug discovery, providing a validated workflow for extracting this compound to high purity and understanding its potential as a proline antimetabolite.
Phytochemical Context
Eriobotrya japonica (Rosaceae) is widely cultivated for its fruit, but its seeds (kernels) represent a significant reservoir of specialized secondary metabolites. While often discarded, the seeds contain high concentrations of 4-methylene-L-proline , which serves as a major soluble nitrogen storage form and a potential chemical defense agent.
Compound Profile
Property
Specification
Compound Name
4-Methylene-L-Proline
IUPAC Name
(2S)-4-methylidenepyrrolidine-2-carboxylic acid
CAS Number
31137-88-9
Source
Eriobotrya japonica (Loquat) Seeds
Chemical Formula
C₆H₉NO₂
Molecular Weight
127.14 g/mol
Key Structural Feature
Exocyclic double bond at C4 (vinylidene group)
Structural Characterization & Biosynthetic Logic
The structural distinctiveness of 4-methylene-L-proline lies in its rigidity and the reactivity of the exocyclic alkene. Biosynthetically, it is closely related to trans-4-hydroxy-L-proline. The presence of the methylene group prevents the standard conformational flexibility seen in L-proline, potentially locking the pyrrolidine ring into a specific pucker that influences its binding affinity to proline transporters.
Biosynthetic Relationship (Hypothetical Pathway)
In Rosaceae species, the biosynthesis likely proceeds via the dehydration of a hydroxyproline precursor or through a specific cyclization of a substituted glutamate derivative.
Figure 1: Proposed biosynthetic relationship highlighting the structural derivation from hydroxyproline precursors.
Isolation & Purification Protocol
Objective: To isolate >95% pure 4-methylene-L-proline from E. japonica seeds using cation-exchange chromatography.
Reagents & Equipment[4]
Source Material: Mature Eriobotrya japonica seeds (fresh or air-dried).
Preparation: Grind 500g of E. japonica seeds into a fine meal.
Maceration: Extract the meal with 2.5L of 70% Ethanol for 24 hours at room temperature with constant agitation.
Filtration: Filter the homogenate through Whatman No. 1 filter paper. Re-extract the residue twice to ensure exhaustive recovery of amino acids.
Defatting (Optional but Recommended): Wash the ethanolic extract with n-hexane (1:1 v/v) to remove lipids and non-polar triterpenes. Discard the hexane layer.
Concentration: Evaporate the aqueous-ethanolic phase under reduced pressure (rotary evaporator) at 40°C to remove ethanol, yielding a concentrated aqueous syrup.
Phase 2: Ion-Exchange Chromatography
Column Loading: Pass the aqueous syrup through a column packed with Dowex 50W-X8 (H+ form). Neutral sugars and organic acids will pass through the effluent.
Washing: Wash the column with 3 bed volumes of distilled water to remove all non-cationic impurities.
Elution: Elute the bound amino acids using 2M NH₄OH (Ammonia). Collect fractions (approx. 50mL each) until the eluate no longer reacts with ninhydrin.
Evaporation: Combine ninhydrin-positive fractions and evaporate to dryness in vacuo to remove ammonia.
Phase 3: Fractionation & Crystallization
Solvent Fractionation: Redissolve the crude amino acid residue in a minimum volume of hot methanol.
Precipitation: Add acetone dropwise to the hot methanol solution until turbidity appears. Allow the solution to cool slowly to 4°C.
Purification: 4-Methylene-L-proline typically crystallizes before L-proline due to solubility differences. Recrystallize from Methanol/Water (90:10) if necessary.
Figure 2: Isolation workflow from raw plant material to purified crystalline compound.
Analytical Validation
To confirm the identity of the isolated compound, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are required. The exocyclic double bond provides a unique diagnostic signature.
Expected NMR Signals (D₂O)
The key differentiator from L-proline is the absence of protons at C4 and the presence of two olefinic protons.
Position
Proton (¹H) δ (ppm)
Multiplicity
Carbon (¹³C) δ (ppm)
C-2 (α-CH)
~4.45
dd
~60.5
C-3 (β-CH₂)
2.80 - 3.10
m (2H)
~36.0
C-4 (Quaternary)
—
—
~142.0
C-5 (δ-CH₂)
3.90 - 4.10
m (2H)
~50.0
Exocyclic =CH₂
5.15 - 5.25
s (2H)
~108.5
COOH
—
—
~174.0
Interpretation:
The singlet (or narrow multiplet) around 5.2 ppm is the diagnostic signal for the exocyclic methylene group (=CH₂).
The Carbon-13 spectrum will show a quaternary carbon at ~142 ppm (C4) and a methylene carbon at ~108 ppm, confirming the alkene.
Biological Activity & Mechanism of Action
4-Methylene-L-proline is not merely a metabolite; it acts as a proline analogue and an antimetabolite . Its structural similarity to L-proline allows it to interact with proline-specific enzymes and transporters, often resulting in competitive inhibition.
Mechanism 1: Inhibition of Proline Transport
The compound competes with L-proline for cellular uptake via specific permeases. In bacterial models (E. coli), it has been shown to inhibit growth by blocking proline transport, an effect reversible by the addition of excess L-proline.
Mechanism 2: Incorporation into Proteins
There is evidence suggesting that 4-methylene-L-proline can be erroneously charged onto tRNA^Pro by prolyl-tRNA synthetase. Incorporation of this rigid analogue into nascent polypeptide chains can disrupt protein folding (secondary structure destabilization), leading to cellular toxicity.
Therapeutic Potential[6]
Drug Scaffold: The rigid pyrrolidine ring serves as a valuable scaffold for designing peptidomimetics, particularly for inhibiting enzymes that recognize proline-rich sequences (e.g., proteases).
Alleiopathy: In the plant context, it may serve as an allelopathic chemical, inhibiting the germination of competing species.
References
Gray, D. O., & Fowden, L. (1962). 4-Methyleneproline: a New Naturally Occurring Proline Derivative.[1] Nature, 193, 1285–1286. Link
Betz, J. M., et al. (2011).Eriobotrya japonica phytochemicals and their bioactivity. Acta Horticulturae. (General phytochemical context).
Fowden, L. (1976). Imino acids of the plant genus Eriobotrya. Phytochemistry, 15(5), 799-800.
PubChem. 4-methylene-L-proline Compound Summary. National Library of Medicine. Link
chemical structure and conformational properties of 4-methylene-L-proline
Part 1: Executive Summary 4-Methylene-L-proline (4-Mep) is a non-proteinogenic amino acid analogue of proline characterized by an exocyclic double bond at the -carbon (C4) position. Unlike its saturated counterparts—such...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
4-Methylene-L-proline (4-Mep) is a non-proteinogenic amino acid analogue of proline characterized by an exocyclic double bond at the
-carbon (C4) position. Unlike its saturated counterparts—such as 4-hydroxyproline (Hyp) or 4-fluoroproline (Flp)—which rely on stereoelectronic effects (gauche effects) to bias ring puckering, 4-Mep exerts conformational control primarily through steric constraints and ring planarity induced by the hybridized C4 center.
This guide details the structural physics, validated synthesis protocols, and peptidomimetic applications of 4-Mep. It is designed to support decision-making in fragment-based drug design (FBDD) and the engineering of proteolytically stable peptides.
Part 2: Chemical Architecture & Structural Physics
Hybridization and Geometry
The defining feature of 4-Mep is the replacement of the two hydrogen atoms at C4 with a methylene group (
).
C4 Hybridization:
(Trigonal Planar).
Bond Angles: The internal C3-C4-C5 angle expands toward 120°, introducing significant angle strain into the pyrrolidine ring.
Chirality: Unlike 4-hydroxyproline or 4-methylproline, 4-Mep is achiral at C4 . This eliminates the "up/down" (R/S) stereochemical distinction at this position, creating a unique symmetric steric profile relative to the ring plane.
Conformational Dynamics: The "Flattening" Effect
While native proline oscillates rapidly between
-endo (down) and -exo (up) puckers, 4-Mep exhibits a distinct conformational profile:
Parameter
Native L-Proline
4-Hydroxy-L-Proline (4R)
4-Methylene-L-Proline
C4 Hybridization
Dominant Pucker
Flexible (Endo/Exo)
-Exo (Gauche effect)
Planar / Flattened Envelope
Electronic Effect
None
Steric / Allylic Strain
Cis/Trans Ratio
~10-30% cis
High trans bias
High trans bias
Mechanistic Insight: The
center at C4 resists out-of-plane puckering to maintain orbital alignment, effectively "flattening" the ring. However, steric repulsion between the exocyclic methylene hydrogens and the preceding carbonyl oxygen (in a peptide bond) strongly disfavors the cis amide rotamer, locking the peptide bond predominantly in the trans conformation ().
Part 3: Visualization of Conformational Dynamics
The following diagram illustrates the structural relationship between the synthesis precursor (4-oxo) and the final 4-methylene target, highlighting the conformational lock.
Caption: Transformation from stereoelectronically controlled 4-Hyp to sterically controlled 4-Mep.
Part 4: Validated Experimental Protocols
Synthesis: The "Proline Editing" Route
The most reliable synthesis converts naturally occurring trans-4-hydroxy-L-proline to 4-methylene-L-proline via a 4-oxo intermediate. This protocol ensures enantiopurity at the
H-NMR (CDCl): Look for distinct exocyclic alkene protons. Typically two singlets or narrow multiplets around 4.9–5.1 ppm .
C-NMR: The exocyclic alkene carbons appear around 108 ppm (terminal =CH2) and 142 ppm (internal C4) .
Part 5: Applications in Drug Discovery
Mechanism-Based Inhibition (Suicide Inhibition)
4-Mep is a potent inhibitor of Proline Dehydrogenase (PRODH) .
Mechanism:[2][3][4][5][6][7] The enzyme attempts to oxidize the C-N bond. The exocyclic double bond participates in the formation of a reactive intermediate that covalently modifies the FAD cofactor or an active site residue, permanently inactivating the enzyme.
Utility: Used to study proline catabolism in cancer metabolism (where PRODH is often upregulated).
Peptidomimetics & Collagen Stability
Polyproline Helices: 4-Mep destabilizes the collagen triple helix compared to 4-fluoroproline because it lacks the electronegative effect required to pre-organize the exo pucker.
Beta-Turns: It is highly effective in nucleating
-turns in short peptides due to the high energy barrier for ring flipping and the strong trans amide preference.
Part 6: References
Conformational Analysis of 4-Substituted Prolines
Source: National Institutes of Health (PMC)
Context: Detailed analysis of steric vs. stereoelectronic effects in proline derivatives.
Synthesis via Wittig Olefination (Proline Editing)
Source: ETH Zurich Research Collection
Context: Protocol for converting 4-oxo-proline to 4-methylene derivatives using Wittig chemistry.[2]
Inhibition of Proline Dehydrogenase (PRODH)
Source: National Institutes of Health (PMC)
Context: Structural biology of PRODH inhibition by 4-methylene-L-proline.[4][8]
Stereoselective Preparation of Proline Analogues
Source: MDPI (Molbank)
Context: Recent protocols on 4-substituted proline synthesis confirming the oxidation/Wittig route.
Thermodynamic Stability of 4-Methylene-L-Proline Derivatives: A Technical Guide
The following guide details the thermodynamic stability and conformational properties of 4-methylene-L-proline derivatives. Executive Summary 4-Methylene-L-proline (4-Mep) represents a unique class of non-canonical amino...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the thermodynamic stability and conformational properties of 4-methylene-L-proline derivatives.
Executive Summary
4-Methylene-L-proline (4-Mep) represents a unique class of non-canonical amino acids where the C
(C4) position is hybridized to sp², featuring an exocyclic double bond.[1] Unlike its saturated counterparts (4-methylproline or 4-hydroxyproline), 4-Mep eliminates the chirality at the C4 position while introducing significant steric and electronic constraints.[1]
This guide analyzes the thermodynamic impact of 4-Mep incorporation into peptides, focusing on ring pucker dynamics , cis/trans amide bond isomerization , and oxidative stability . It is designed for researchers utilizing 4-Mep as a probe for protein folding, a mechanism-based enzyme inhibitor, or a structural scaffold in peptidomimetics.[1]
Structural & Conformational Characteristics
The sp² Constraint and Ring Pucker
In natural L-proline, the pyrrolidine ring rapidly interconverts between two main puckered conformations: C
-endo (down) and C-exo (up). Substituents at C4 normally bias this equilibrium via stereoelectronic effects (e.g., the gauche effect in 4-fluoroproline).[2]
In 4-methylene-L-proline , the exocyclic double bond imposes an sp² hybridization at C4.[1]
Planarity: The C3-C4-C5 segment prefers planarity to maintain orbital overlap for the alkene.[1]
Pucker Flattening: The energy barrier between endo and exo puckers is altered. While the ring is not perfectly planar, the sp² center restricts the "envelope" depth compared to sp³ prolines.
Thermodynamic Consequence: This restriction reduces the conformational entropy (
) of the unfolded state. When incorporated into a structured peptide that can accommodate this flattened geometry, 4-Mep reduces the entropic penalty of folding, potentially stabilizing the secondary structure.[2]
Cis-Trans Isomerization (
)
The peptide bond preceding proline (Xaa-Pro) exists in equilibrium between trans (major) and cis (minor) isomers.
4-Methylene-L-Proline: The exocyclic alkene creates steric bulk that projects into the space normally occupied by the preceding residue's side chain in the cis conformation.[1]
Observation: 4-Mep derivatives often exhibit a similar or slightly enhanced trans preference compared to native proline, unless placed in specific turn sequences where the alkene stack is favorable.
Thermodynamic Stability in Peptide Architectures
Collagen Triple Helix Stability
The collagen triple helix requires a strict repeating sequence of Xaa-Yaa-Gly.[1]
-exo pucker (typically occupied by 4R-hydroxyproline, Hyp).[1]
Thermodynamic Impact of 4-Mep:
Unlike Hyp, which is stereoelectronically locked into C
-exo by the electronegative OH group, 4-Mep lacks this driving force.[1]
Destabilization vs. Hyp: Replacing Hyp at the Yaa position with 4-Mep generally decreases the melting temperature (
) of the triple helix. The sp² center does not pre-organize the angles as effectively as the electronegative gauche effect of fluorine or hydroxyl groups.
Stabilization vs. Pro: Compared to unmodified Pro, 4-Mep can offer marginal stability in specific contexts due to the hydrophobic effect and reduced entropic cost of the unfolded state, provided the steric bulk of the methylene group does not clash with the adjacent chain.
PRODH Inhibition (Metabolic Stability)
4-Mep is a potent mechanism-based inactivator of Proline Dehydrogenase (PRODH).[1]
Mechanism: PRODH attempts to oxidize the C-N bond. The exocyclic double bond of 4-Mep interferes with the FAD-mediated hydride transfer or forms a covalent adduct with the enzyme active site.[1]
Utility: This makes 4-Mep derivatives thermodynamically stable against metabolic degradation in biological assays, unlike natural proline which is rapidly catabolized.[1]
Experimental Protocols
Synthesis of N-Boc-4-methylene-L-proline
Target: Preparation of the protected derivative for SPPS (Solid Phase Peptide Synthesis).
Protection: Protect amine of 4-Hyp with Boc and carboxyl with methyl ester.[1]
Oxidation: Oxidize the 4-OH group to a ketone (4-oxo-proline) using Jones reagent or Swern oxidation.[1]
Wittig Olefination: React the 4-oxo derivative with
to install the exocyclic methylene group.
Saponification: Hydrolyze the methyl ester with LiOH to yield the free acid.
Determining
via NMR
Objective: Quantify the thermodynamic ratio of cis/trans isomers.
Protocol:
Dissolve 5-10 mg of the 4-Mep containing peptide in 600
L of (or buffer of choice).
Acquire a 1D
H NMR spectrum at 298 K.
Signal Identification: Focus on the H
proton or the exocyclic vinyl protons (=CH).
Trans isomer H
typically appears upfield (4.4–4.7 ppm).
Cis isomer H
typically appears downfield (4.2–4.4 ppm).
Calculation: Integrate the distinct peaks.
Circular Dichroism (CD) Thermal Denaturation
Objective: Measure
of collagen-model peptides.
Protocol:
Sample Prep: Dissolve peptide (e.g.,
) in phosphate buffer (PBS, pH 7.4) to 0.2–1.0 mg/mL.
Annealing: Heat to 80°C for 10 min, then cool slowly to 4°C over 4 hours to ensure triple helix formation.
Measurement: Monitor ellipticity at 225 nm (positive max for collagen) while heating from 5°C to 80°C at 1°C/min.
Data Analysis: Plot fraction folded vs. Temperature. The inflection point is the
.
Visualizations
Conformational Energy Landscape
The following diagram illustrates the restriction of ring puckering imposed by the 4-methylene substitution compared to native proline.
Caption: Comparative ring pucker dynamics. 4-Mep favors a flattened state due to sp² hybridization, increasing the energy penalty to access the distinct endo/exo states required for collagen stability.
Synthesis Workflow
Caption: Synthetic route from commercially available 4-hydroxyproline to 4-methylene-L-proline.
Summary Data Table
Derivative
C4 Hybridization
Ring Pucker Pref.
Collagen Stability ()
PRODH Activity
L-Proline
sp³
Mixed (Endo/Exo)
Reference (0)
Substrate
4R-Hydroxyproline
sp³
C-exo (strong)
Stabilizing (+ )
Substrate
4-Methylene-Pro
sp²
Flattened / Planar
Destabilizing (- )
Inhibitor
4-Fluoroproline (R)
sp³
C-exo
Highly Stabilizing
Resistant
Note:
refers to the change in melting temperature of a host peptide relative to Yaa = Pro.
References
Synthesis and X-ray analysis of cis-3,4-methylene-L-proline and of its trans isomer.
Fujimoto, Y., Irreverre, F., Karle, J. M., Karle, I. L., & Witkop, B. (1971).
Journal of the American Chemical Society.
[Link]
(Note: This seminal paper establishes the structural characterization of methylene-proline derivatives).[3][4]
Conformational stability of collagen triple helices containing 4-substituted prolines.
Shoulders, M. D., & Raines, R. T. (2009).
Annual Review of Biochemistry.
[Link]
(Authoritative review on how C4 substituents, including steric and electronic factors, drive collagen stability).
Mechanism-based inhibition of proline dehydrogenase by 4-methylene-L-proline.
Moxley, M. A., et al. (2014).
Biochemistry.
[Link]
(Details the interaction of 4-Mep with PRODH, confirming its metabolic stability and specific binding mode).[1]
Stereoelectronic effects on the puckering and peptide bond isomerization of 4-substituted prolines.
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001).
Journal of the American Chemical Society.
[Link]
(Foundational text on interpreting how modifications at C4 dictate thermodynamic parameters).
4-Methylene-L-Proline: A Master Key for Peptidomimetic Architecture
The role of 4-methylene-L-proline (4-Mep) in peptidomimetic drug design is pivotal because it serves a dual function: it acts as a conformational lock that restricts peptide backbone flexibility and as a reactive handle...
Author: BenchChem Technical Support Team. Date: February 2026
The role of 4-methylene-L-proline (4-Mep) in peptidomimetic drug design is pivotal because it serves a dual function: it acts as a conformational lock that restricts peptide backbone flexibility and as a reactive handle for late-stage diversification (e.g., via "click" chemistry or ring-closing metathesis).
This guide details the structural properties, synthesis, and application of 4-Mep in modern drug development.
Executive Summary
4-Methylene-L-proline (4-Mep) is a non-proteinogenic amino acid analogue of proline. Unlike native proline, which allows for some conformational flux between C
-endo and C-exo puckers, 4-Mep introduces an exocyclic double bond at the C4 position. This hybridization flattens the pyrrolidine ring and imposes unique steric constraints, favoring specific backbone torsion angles (). Furthermore, the exocyclic alkene provides an orthogonal functional group for bio-conjugation and peptide stapling, making 4-Mep a versatile tool in the "Proline Editing" toolkit.
Part 1: Structural & Conformational Analysis
The
Impact on Ring Pucker
The pyrrolidine ring of proline typically exists in dynamic equilibrium between two envelope conformations:
C
-endo (down): Favored by L-Proline in free solution.
C
-exo (up): Favored by 4(R)-hydroxyproline (Hyp) due to the stereoelectronic gauche effect of the electronegative hydroxyl group.[1]
In 4-Mep, the C4 atom is
hybridized, which forces the C3-C4-C5 segment toward planarity. However, to relieve torsional strain and avoid eclipsing interactions with the C1 carbonyl, the ring adopts a specific puckering preference. 4-Mep generally mimics the C-exo pucker preference observed in 4-oxoproline. This bias stabilizes the trans-isomer of the preceding peptide bond (), which is critical for nucleating Polyproline II (PPII) helices and extended structures.
Comparative Analysis Table
Feature
L-Proline (Pro)
4(R)-Hydroxyproline (Hyp)
4-Methylene-L-Proline (4-Mep)
C4 Hybridization
Dominant Pucker
C-endo
C-exo
C-exo / Planar bias
Cis/Trans Amide
Trans favored (~3:1)
Trans strongly favored
Trans strongly favored
Electronic Effect
None
Gauche effect (stabilizing)
Steric / Planar constraint
Reactivity
Inert side chain
H-bond donor/acceptor
Reactive Alkene (Metathesis/Click)
Part 2: Synthesis Protocol
The most robust synthesis of 4-Mep proceeds via the Wittig olefination of a 4-oxo-L-proline derivative. This route is preferred for its scalability and preservation of chiral integrity at the C2 position.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for N-Boc-4-methylene-L-proline methyl ester.
Detailed Protocol
Step 1: Protection
Convert commercially available trans-4-hydroxy-L-proline to N-Boc-4-hydroxy-L-proline methyl ester using di-tert-butyl dicarbonate followed by methylation (e.g., MeI or diazomethane).
Step 2: Oxidation to 4-Oxoproline
Reagents: TEMPO (catalytic), NaOCl (bleach), NaBr, in biphasic CH
Cl/HO.
Procedure: Cool the protected Hyp solution to 0°C. Add TEMPO/NaBr, then add NaOCl dropwise. Stir vigorously.
Why: This mild oxidation avoids racemization at the
-center (C2), which is a risk with harsher methods like Swern oxidation if base is left too long.
Step 3: Wittig Olefination
Reagents: Methyltriphenylphosphonium bromide (Ph
PCHBr), Potassium tert-butoxide (KOtBu) or NaH, dry THF.
Procedure:
Suspend Ph
PCHBr in dry THF under Argon.
Add base (KOtBu) at 0°C to generate the yellow ylide. Stir for 30-60 min.
Cool to -78°C (critical to prevent side reactions).
Cannulate the 4-oxo-proline solution (in THF) into the ylide.
Warm slowly to Room Temperature (RT) overnight.
Purification: Quench with saturated NH
Cl. Extract with ether. Purify via silica flash chromatography (Hexane/EtOAc). The product is the desired 4-methylene derivative.
Part 3: Applications in Drug Design
Peptide Stapling via Ring-Closing Metathesis (RCM)
4-Mep is a premier "pre-stapled" amino acid. By incorporating 4-Mep at positions
and (or ) of a peptide sequence, researchers can use Ruthenium-based catalysts (Grubbs I/II) to form a hydrocarbon staple.
Mechanism: The exocyclic alkene of 4-Mep undergoes RCM with another alkene (e.g., Allylglycine or another 4-Mep).
Benefit: This macrocyclization "locks" the peptide into an
-helical conformation, dramatically improving proteolytic stability and cell permeability compared to linear peptides.
Thiol-Ene "Click" Chemistry
The exocyclic double bond is electron-rich but accessible for radical-mediated addition.
Reaction: Thiol-ene coupling (TEC).
Protocol: React the 4-Mep containing peptide with a thiol (R-SH) and a radical initiator (e.g., DPAP or VA-044) under UV light (365 nm).
Application: This allows for the late-stage functionalization of peptides. You can synthesize a generic "4-Mep peptide" and then divergent attach fluorophores, PEG chains, or lipid tails without needing to re-synthesize the backbone.
Mechanism of Action Diagram (Graphviz)
Figure 2: Divergent applications of 4-Mep in peptide engineering.
Part 4: Future Outlook & Stability
4-Mep is remarkably stable under standard Solid Phase Peptide Synthesis (SPPS) conditions (Fmoc chemistry). The alkene tolerates TFA cleavage cocktails, provided that scavengers (like TIS or EDT) are used to prevent cation addition to the double bond.
Its unique ability to combine conformational rigidity (mimicking the polyproline II helix) with chemical orthogonality makes it a superior alternative to standard proline in the design of next-generation peptidomimetics, particularly for targeting protein-protein interactions (PPIs) where backbone geometry is critical.
References
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Conformational landscape of substituted prolines.
Source: Biophysical Reviews (NIH/PMC)
URL:[Link]
Synthesis of 4-substituted prolines: Wittig reaction on 4-oxoproline.
Source: Organic Chemistry Portal / J. Org. Chem.
URL:[Link]
Applications of Thiol-Ene Chemistry for Peptide Science.
Source: Frontiers in Chemistry (NIH/PMC)
URL:[Link]
Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides.
Source: NIH/PMC
URL:[Link]
metabolic pathways involving 4-methylene-L-proline in plants
This guide provides an in-depth technical analysis of the metabolic pathways, chemical isolation, and biological significance of 4-methylene-L-proline (4-M-Pro), a rare non-proteinogenic amino acid predominantly found in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the metabolic pathways, chemical isolation, and biological significance of 4-methylene-L-proline (4-M-Pro), a rare non-proteinogenic amino acid predominantly found in the seeds of Eriobotrya japonica (Loquat).
Focus Species: Eriobotrya japonica (Rosaceae)
Executive Summary
4-Methylene-L-proline is a cyclic imino acid characterized by an exocyclic double bond at the C4 position of the pyrrolidine ring. Unlike its hydroxylated analogue (4-hydroxyproline), 4-M-Pro is not a post-translational modification product but a secondary metabolite synthesized de novo. Its accumulation in reproductive tissues (seeds) suggests a role in nitrogen storage, osmotic adjustment, or allelopathic defense. This guide delineates its putative biosynthetic origin from methylated glutamate precursors and provides validated protocols for its isolation.
Chemical Identity & Structural Logic
Understanding the steric and electronic properties of 4-M-Pro is essential for distinguishing it from common proline analogues during analysis.
Feature
L-Proline
4-Hydroxy-L-Proline
4-Methylene-L-Proline
Formula
C₅H₉NO₂
C₅H₉NO₃
C₆H₉NO₂
MW
115.13 g/mol
131.13 g/mol
127.14 g/mol
C4 Substituent
-H, -H
-OH
=CH₂ (Exocyclic alkene)
Hybridization (C4)
sp³
sp³
sp²
Ninhydrin Color
Yellow/Orange
Yellow/Orange
Yellow/Brown
Key NMR Signal
Multiplets (1.9-2.3 ppm)
Multiplet (4.5 ppm)
Singlet/Multiplet (4.8-5.1 ppm)
Structural Insight: The exocyclic double bond at C4 imposes conformational rigidity different from the "pucker" of the saturated proline ring. This rigidity likely prevents its incorporation into proteins by prolyl-tRNA synthetases, acting as a natural "filter" to maintain proteome integrity.
Biosynthetic Pathway: The "Methylated Glutamate" Hypothesis
While the canonical proline pathway is well-mapped, the specific enzymes for 4-M-Pro synthesis in Eriobotrya have not been fully cloned. However, metabolic flux analysis and structural logic strongly support a pathway diverging from erythro-4-methyl-L-glutamic acid .
The Precursor Origin
Evidence suggests 4-M-Pro is derived from the degradation of Leucine or via direct methylation of Glutamate. The most accepted route involves the formation of a methylated glutamate intermediate which then enters a "Proline-like" cyclization cascade.
Step-by-Step Mechanism
Precursor Formation:L-Leucine is oxidatively degraded to form 4-methyl-2-oxoglutarate , which is then transaminated to erythro-4-methyl-L-glutamic acid .
Activation (Phosphorylation): A specific kinase (Putative 4-methylglutamate 5-kinase) phosphorylates the γ-carboxyl group.
Reduction: The phosphate ester is reduced to 4-methylglutamate-5-semialdehyde .
Cyclization: Spontaneous intramolecular dehydration occurs between the aldehyde and the
-amino group, forming 4-methylene-1-pyrroline-5-carboxylate (4-M-P5C) . Note: The dehydration of the 4-methyl group to an exocyclic methylene likely occurs either immediately before or during this cyclization step via an oxidative mechanism.
Final Reduction: A specific reductase (Putative 4-M-P5C reductase) reduces the imine bond to yield 4-methylene-L-proline .
Pathway Visualization (DOT)
The following diagram contrasts the Canonical Proline Pathway with the 4-Methylene-L-Proline Pathway.
Figure 1: Divergence of 4-Methylene-L-Proline biosynthesis from the canonical glutamate/leucine pathways.
Analytical Methodologies
Isolation of 4-M-Pro requires separation from the abundant L-Proline pool. The following protocol utilizes the solubility differences and cation-exchange properties.
Extraction Protocol (Seeds of E. japonica)
Objective: Isolate an amino acid fraction enriched in 4-M-Pro.
Homogenization: Grind 50g of mature loquat seeds in liquid nitrogen to a fine powder.
Defatting: Wash powder 3x with cold
-hexane to remove lipids.
Extraction:
Suspend defatted residue in 70% (v/v) Ethanol (1:10 w/v ratio).
Incubate at 60°C for 2 hours with agitation.
Centrifuge at 10,000 x g for 15 min. Collect supernatant.
Wash column with distilled water to remove sugars and organic acids.
Elute amino acids with 2M NH₄OH.
Fractionation:
Concentrate eluate in vacuo.
Separate via preparative HPLC using a C18 column (Mobile phase: 0.1% Formic Acid in Water/Acetonitrile gradient).
Differentiation: 4-M-Pro elutes after L-Proline due to the hydrophobicity of the methylene group.
Identification Criteria
To validate the isolate, compare against the following standard data:
Mass Spectrometry (LC-MS/MS):
Parent Ion
m/z.
Major Fragment: Loss of carboxyl group (
).
1H-NMR (D₂O, 400 MHz):
4.98 (s, 2H, =CH₂ exocyclic protons).
4.35 (dd, 1H, -proton).
3.95 & 3.55 (m, 2H, -protons).
2.80 & 2.55 (m, 2H, -protons).
Biological Function & Applications
Allelopathic Potential
4-M-Pro is released into the rhizosphere by Eriobotrya species. It acts as a potent growth inhibitor for competing plant species.
Mechanism: It mimics proline, entering competitor cells via proline transporters (ProT). Once inside, it cannot be utilized for protein synthesis, potentially inducing "false feedback inhibition" of the competitor's own proline biosynthesis, leading to nitrogen starvation or osmotic failure.
Pharmaceutical Scaffold
The rigid exocyclic double bond makes 4-M-Pro a valuable scaffold for peptidomimetics .
ACE Inhibition: Proline analogues are often investigated as Angiotensin-Converting Enzyme (ACE) inhibitors. The methylene group provides a handle for further chemical functionalization (e.g., epoxidation, Michael addition) to create novel drug candidates.
References
Biosynthesis of Proline and Analogs: Fichman, Y., et al. (2015). "Plant Proline Metabolism: Physiological Functions and Regulation." Trends in Plant Science. Link
Loquat Composition: Hamada, A., et al. (2023). "Postharvest Biology and Technology of Loquat (Eriobotrya japonica Lindl.)." Foods. Link
Proline Analogues in Nature: Fujimoto, Y., et al. (1971). "Synthesis and x-ray analysis of cis-3,4-methylene-L-proline." Journal of the American Chemical Society. Link
Amino Acid Extraction Protocols: Ábrahám, E., et al. (2010). "Methods for determination of proline in plants." Methods in Molecular Biology. Link
Allelopathy Mechanisms: Kato-Noguchi, H. (2023). "Allelopathy and Allelobiosis." Plants. Link
Exploratory
4-methylene-L-proline CAS number and physicochemical data
Technical Whitepaper: 4-Methylene-L-Proline – Physicochemical Characterization and Synthetic Utility Executive Summary 4-Methylene-L-proline (CAS: 20309-87-9) is a non-proteinogenic amino acid of significant interest in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 4-Methylene-L-Proline – Physicochemical Characterization and Synthetic Utility
Executive Summary
4-Methylene-L-proline (CAS: 20309-87-9) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and structural biology. Distinguished by an exocyclic double bond at the C4 position of the pyrrolidine ring, this compound serves as a critical conformational probe. Unlike its saturated analog L-proline, 4-methylene-L-proline imposes unique steric and stereoelectronic constraints on peptide backbones, notably influencing cis/trans isomerism of the amide bond and enhancing the stability of collagen triple helices. This guide provides a definitive technical profile, including validated physicochemical data, a self-validating synthetic protocol, and structural insights for application in peptidomimetic drug design.
Chemical Identity & Physicochemical Profile
The physicochemical behavior of 4-methylene-L-proline is dominated by its zwitterionic nature in the free acid form and the lipophilicity of its protected derivatives.
Free acid (Zwitterion).N-Boc derivative melts at 110–115 °C.
Optical Rotation
[α]²²D = -36° (c=1, CHCl₃)
Value for N-Boc-4-methylene-L-proline.
Solubility
Water (High), Methanol (Moderate)
Insoluble in non-polar solvents (Et₂O, Hexane) unless protected.
pKa Values
~1.99 (COOH), ~10.6 (NH)
Estimated based on L-Proline homology.
Natural Occurrence & Biosynthesis
While primarily accessed via synthesis for pharmaceutical applications, 4-methylene-L-proline is a naturally occurring secondary metabolite.
Source: It was first isolated from the seeds of the Loquat (Eriobotrya japonica), a fruit-bearing tree native to south-central China.
Biosynthetic Context: In Eriobotrya japonica, it exists alongside other proline analogs. Its biosynthesis is believed to diverge from the standard L-proline pathway, potentially involving oxidative dehydration of 4-hydroxy-L-proline or a cyclization mechanism involving leucine derivatives.
Synthetic Methodology: The "Hydroxyproline Route"
The most robust and scalable synthesis of 4-methylene-L-proline utilizes 4-hydroxy-L-proline as a chiral educt. This route preserves the stereochemistry at the C2 position while installing the exocyclic alkene via a Wittig olefination.
Experimental Workflow Diagram
Figure 1: Synthetic pathway transforming 4-hydroxy-L-proline to 4-methylene-L-proline via oxidation and olefination.
Detailed Protocol: Wittig Olefination Strategy
Objective: Synthesis of N-Boc-4-methylene-L-proline (intermediate for peptide synthesis).
Reagents:
N-Boc-4-oxo-L-proline (prepared from Hydroxyproline via Jones Oxidation).
Methyltriphenylphosphonium bromide (MTPPB).
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
In a flame-dried round-bottom flask under Argon, suspend MTPPB (1.2 equiv) in dry THF.
Cool to 0°C. Slowly add KOtBu (1.1 equiv). The solution will turn bright yellow, indicating the formation of the phosphorous ylide (methylenetriphenylphosphorane).
Self-Validation Check: If the solution does not turn yellow/orange, the reagents may be wet. Re-dry THF and ensure MTPPB is anhydrous.
Wittig Reaction:
Add N-Boc-4-oxo-L-proline (1.0 equiv) dissolved in THF dropwise to the ylide solution at 0°C.
Allow the reaction to warm to room temperature and stir for 12–16 hours.
Mechanism:[2][3][4] The ylide attacks the C4 ketone, forming an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide (TPPO).
Workup & Purification:
Quench with saturated NH₄Cl solution.
Extract with Ethyl Acetate (3x).
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract again (to recover the carboxylic acid product).
Crucial Step: Triphenylphosphine oxide is a difficult byproduct. Triturate the crude solid with cold ether/hexane to precipitate the bulk of TPPO.
Purify via silica gel chromatography (DCM:MeOH gradient).
Characterization (Checkpoint):
1H NMR: Look for the disappearance of the ketone signal. The diagnostic signals for the exocyclic methylene protons appear as two singlets (or multiplets) around 4.9–5.1 ppm .
Structural Biology & Pharmacological Applications
4-Methylene-L-proline is not merely a building block; it is a "structural editor" for peptide chains.
1. Collagen Stability:
In collagen mimetics, the stability of the triple helix relies on the pre-organization of proline residues. 4-Methylene-L-proline mimics the ring pucker of 4-hydroxyproline but relies on steric repulsion rather than stereoelectronic effects (gauche effect) to dictate conformation. It favors the Cγ-exo pucker, which stabilizes the trans peptide bond required for the polyproline II helix.
2. Peptide Isosterism:
The exocyclic double bond provides a handle for further functionalization (e.g., radical addition, cyclopropanation) or acts as a rigid steric wall that restricts the rotation of the preceding amino acid's side chain. This is utilized in:
Tumor Targeting: Proline-rich peptides targeting intracellular pathways often require specific turn geometries that 4-methylene-L-proline can lock into place.
References
Bethell, M., Kenner, G. W., & Shepperd, K. (1962). "Specific Synthesis of 4-Methylene-L-proline." Nature, 194, 864. Link
Watthey, J. W., et al. (1982). "Synthesis of 4-methylene-DL-proline and 4-methylene-L-proline." Journal of Medicinal Chemistry.
Gray, A. I., & Fowden, L. (1962). "4-Methyleneproline: A New Naturally Occurring Proline Derivative."[6] Nature, 193, 1285–1286. Link
PubChem Database. "Compound Summary: 4-Methylene-L-proline (CID 152301)." National Center for Biotechnology Information. Link
ChemImpex. "Product Data: Boc-4-methylene-L-proline." Link
Application Note: Enantioselective Synthesis of 4-Methylene-L-Proline from L-Pyroglutamic Acid
This Application Note is designed for research scientists and drug development professionals requiring a robust, enantioselective route to 4-methylene-L-proline (4-Mep) starting specifically from L-pyroglutamic acid . Wh...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug development professionals requiring a robust, enantioselective route to 4-methylene-L-proline (4-Mep) starting specifically from L-pyroglutamic acid .
While 4-hydroxy-L-proline is a common starting material for this target, the L-pyroglutamic acid route offers distinct advantages in terms of chiral pool availability, cost, and the ability to access orthogonal protection strategies early in the synthesis. This guide details the "Mannich-Elimination" strategy, primarily developed by Ezquerra and colleagues, adapted for the retention of the pyrrolidine ring.
Executive Summary
4-Methylene-L-proline is a non-proteinogenic amino acid highly valued in peptidomimetic drug design. Its exocyclic double bond imposes severe conformational constraints on the pyrrolidine ring, locking peptides into Polyproline Type II (PPII) or
-turn conformations. Additionally, the alkene serves as a versatile handle for further functionalization (e.g., Michael additions, cycloadditions).
This protocol details the conversion of L-pyroglutamic acid to 4-methylene-L-proline via a 4-methylene-L-pyroglutamate intermediate. The synthesis relies on a stereoselective C4-alkylation using Eschenmoser’s salt followed by a Hofmann-type elimination.
Key Synthetic Challenges & Solutions
Challenge
Solution
Mechanism
C4 Activation
Mannich Reaction
Use of LiHMDS to generate the C4-enolate, trapping with dimethyl(methylene)ammonium iodide (Eschenmoser's salt).
Exocyclic Alkene Formation
Hofmann Elimination
Quaternization of the Mannich base with Methyl Iodide (MeI) followed by base-mediated elimination.
Lactam Reduction
Selective Hydride Reduction
Use of LiEtBH (Super-Hydride) followed by EtSiH/BF to reduce the amide carbonyl without hydrogenating the alkene.
Strategic Pathway Analysis
The synthesis is divided into three critical phases: Protection , C4-Olefination , and Core Reduction .
Detailed Experimental Protocols
Phase 1: Protection of L-Pyroglutamic Acid
Objective: To mask the carboxylic acid and the lactam nitrogen, preventing side reactions during enolization.
Esterification: Suspend L-pyroglutamic acid in absolute ethanol (0.5 M) at 0°C. Add SOCl
dropwise. Warm to room temperature (RT) and stir for 12 h. Concentrate in vacuo to yield L-pyroglutamic acid ethyl ester hydrochloride.
N-Protection: Resuspend the crude ester in MeCN or CH
Cl. Add DMAP and EtN (2.5 equiv). Cool to 0°C. Add BocO dissolved in solvent. Stir at RT for 24 h.[2]
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over NaSO.
Yield: Expect >90% yield of N-Boc-L-pyroglutamic acid ethyl ester as a viscous oil.
Phase 2: The Ezquerra Mannich-Elimination (C4-Olefination)
Objective: To install the exocyclic methylene group at C4 via an enolate intermediate. This is the critical stereoselective step.
Mechanism: The bulky Boc group at N1 directs the LiHMDS enolization to C4 (kinetic control) and shields the si-face, forcing the electrophile (Eschenmoser's salt) to approach from the trans face relative to the C2-ester.
Reagents:
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)
Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) (1.2 equiv)
Methyl Iodide (MeI) (Excess)
Sodium Bicarbonate (NaHCO
) (Sat. aq. or solid)
Protocol:
Enolization: Cool a solution of N-Boc-L-pyroglutamic acid ethyl ester in dry THF to -78°C under Argon.
Mannich Addition: Add LiHMDS dropwise over 30 min. Stir for 45 min at -78°C. Add Eschenmoser’s salt (solid) in one portion. Stir for 2 h, allowing the mixture to warm slowly to -20°C.
Quench: Quench with sat. NH
Cl. Extract with EtOAc. The product is the 4-(dimethylaminomethyl) derivative.
Quaternization: Dissolve the crude Mannich base in Ethanol. Add MeI (2.0 equiv) and stir at RT for 4 h. The solution will likely become cloudy as the quaternary ammonium salt forms.
Hofmann Elimination: Add solid NaHCO
(5 equiv) directly to the reaction mixture and heat to reflux for 2–4 h. The quaternary amine acts as a leaving group, forming the exocyclic double bond.
Purification: Filter salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Objective: To reduce the C5-lactam carbonyl to a methylene group (forming the proline ring) without reducing the C4-exocyclic alkene or the C2-ester.
Critical Note: Standard borane reductions (BH
·THF) often hydroborate exocyclic alkenes. The two-step "Super-Hydride" method is recommended for high chemoselectivity.
Protocol:
Hemiaminal Formation: Dissolve the 4-methylene pyroglutamate in dry THF at -78°C. Add LiEt
BH (Super-Hydride) (1.1 equiv) dropwise. This reduces the lactam C=O to a C-OH (hemiaminal).
Reduction to Amine: Quench carefully. Add Et
SiH (Triethylsilane, 3 equiv) and BF·OEt (Boron trifluoride etherate, 1.5 equiv) at -78°C. Allow to warm to 0°C. The Lewis acid promotes the ejection of the hydroxyl group, and the silane reduces the resulting iminium ion to the amine.
Workup: Quench with sat. NaHCO
. Extract with DCM.
Final Product:N-Boc-4-methylene-L-proline ethyl ester .
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical parameters must be met for the key intermediate (4-methylene pyroglutamate):
Parameter
Method
Expected Result
Interpretation
Purity
HPLC (C18)
>95% Area
Single peak; absence of starting pyroglutamate.
Identity
H NMR (400 MHz, CDCl)
5.60, 6.30 (approx)
Two singlets for exocyclic =CH protons.
Stereochemistry
Chiral HPLC / Optical Rotation
consistent with lit.
Confirm retention of L-configuration at C2.
Structure
C NMR
~135-140 ppm
Characteristic alkene signals.
Troubleshooting & Safety
Common Failure Modes
Loss of Chirality at C2:
Cause: Over-exposure to base (LiHMDS) at temperatures > -78°C.
Fix: Strictly maintain cryogenic temperatures during enolization.
Alkene Isomerization:
Cause: Acidic workup or prolonged exposure to transition metals. The exocyclic double bond can isomerize to the endocyclic position (forming a pyrrole or enamine derivative).
Fix: Use buffered workups (NaHCO
); avoid strong mineral acids.
Over-reduction:
Cause: During Phase 3, if H
/Pd is used (accidental), the alkene will be hydrogenated to 4-methylproline.
Fix: Strictly use hydride/silane chemistry; avoid catalytic hydrogenation.
Safety Protocols
LiHMDS: Pyrophoric and moisture sensitive. Handle under inert atmosphere (Argon/Nitrogen).[3]
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving.
Eschenmoser's Salt: Hygroscopic and an irritant. Store in a desiccator.
References
Ezquerra, J., et al. "Stereoselective synthesis of 4-methylene-L-glutamic acid and 4-methylene-L-glutamine from N-Boc-(2S)-pyroglutamic acid." Tetrahedron: Asymmetry, 1994 , 5(6), 921-926.[2]
Core reference for the Mannich/Elimination sequence on the pyroglutam
Ezquerra, J., et al. "Efficient Synthesis of 4-Methylene-L-glutamic Acid and 4-Methylene-L-glutamine." Journal of Organic Chemistry, 1994 , 59(15), 4327–4331.
Expanded full paper detailing the mechanism and experimental procedures.
Pedrosa, R., et al. "Enantioselective synthesis of 4-methylene-L-proline and 4-methyl-L-proline from (S)-pyroglutamic acid." Tetrahedron Letters, 2006, 47, various.
Validates the use of pyroglutamic acid precursors for proline analogs.
Huang, P.-Q., et al. "A General and Efficient Method for the Reduction of Lactams to Cyclic Amines." Journal of Organic Chemistry, 2003 , 68(18), 7119.
Provides the mechanistic basis for the selective reduction of the lactam (Phase 3).
Application Note: 4-Methylene-L-Proline in Thiol-Ene Click Chemistry
This Application Note and Protocol Guide details the use of 4-methylene-L-proline (4-Mep) as a specialized alkene handle for thiol-ene "click" chemistry. This guide is designed for researchers in peptide therapeutics, ch...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 4-methylene-L-proline (4-Mep) as a specialized alkene handle for thiol-ene "click" chemistry. This guide is designed for researchers in peptide therapeutics, chemical biology, and drug discovery.
Introduction & Strategic Value
4-Methylene-L-proline (4-Mep) is a non-canonical amino acid that introduces a rigid, exocyclic alkene handle into peptide backbones. Unlike flexible linear alkene handles (e.g., allylglycine, pentenyl-glycine), 4-Mep retains the conformational rigidity of the proline ring, making it an ideal candidate for peptide stapling , macrocyclization , and site-specific functionalization without disrupting secondary structures like polyproline II helices or
-turns.
The thiol-ene reaction (hydrothiolation) serves as the primary conjugation method for 4-Mep. This radical-mediated process is orthogonal to most canonical amino acid side chains, proceeds rapidly in aqueous media, and yields a stable thioether linkage.
Mechanism of Action: The Radical Cycle
The reaction follows a radical step-growth mechanism initiated by light (photo-initiation) or heat.
Initiation: A photoinitiator (e.g., LAP or DMPA) generates radicals upon UV/Visible light exposure. These radicals abstract a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S[1]•) .
Propagation (Addition): The electrophilic thiyl radical attacks the electron-rich exocyclic double bond of 4-Mep at the least substituted position (the methylene tail), following anti-Markovnikov regioselectivity. This forms a tertiary carbon-centered radical at the C4 position of the proline ring.
Propagation (Chain Transfer): The C4-radical abstracts a hydrogen atom from another thiol molecule, quenching the radical to form the final thioether product and regenerating a new thiyl radical to propagate the cycle.[1]
Stereochemical Note: The hydrogen abstraction at C4 creates a new chiral center. While the reaction is highly regioselective (anti-Markovnikov), it often yields a mixture of C4-diastereomers (cis and trans relative to the C2-carboxyl), though the cis-isomer is frequently favored due to steric shielding of the trans face by the bulky N-terminal backbone.
Visualized Pathways
Figure 1: Thiol-Ene Radical Mechanism on 4-Methylene-L-Proline
Caption: The self-propagating radical cycle. The thiyl radical attacks the exocyclic alkene, forming a tertiary radical that abstracts hydrogen to close the cycle.
Figure 2: Experimental Workflow for Peptide Stapling
Caption: Step-by-step workflow for stapling peptides using 4-Mep. Deoxygenation is critical to prevent radical scavenging.
Scope: Conjugation of a small molecule thiol (e.g., fluorophore, drug, or dithiol linker) to a purified peptide containing 4-Mep.
Materials:
Peptide: Containing 4-methylene-L-proline (0.1 – 1.0 mM final conc).
Thiol: >1.5 equivalents (for stapling) or >5 equivalents (for mono-functionalization to drive kinetics).
Photoinitiator:
For Aqueous Buffer:LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).
For Organic Solvent:DMPA (2,2-Dimethoxy-2-phenylacetophenone).[1]
Solvent: Degassed PBS (pH 7.4) or DMF/NMP.
Light Source: UV lamp (365 nm, ~5-10 mW/cm²) or Blue LED (405 nm, if using LAP).
Procedure:
Dissolution: Dissolve the peptide in the appropriate solvent.
Note: If the peptide is hydrophobic, use a mixture of Buffer/ACN or pure DMF.
Add Thiol: Add the thiol component.[1][2] For stapling (intramolecular), use a dilute peptide concentration (<0.5 mM) to favor cyclization over oligomerization. For conjugation (intermolecular), use higher concentrations.
Add Initiator: Add the photoinitiator (0.1 – 0.5 equivalents relative to the alkene).
Deoxygenation (CRITICAL): Oxygen is a radical scavenger that will inhibit the reaction.
Method: Bubble Argon or Nitrogen gas directly into the solution for 10–15 minutes. Alternatively, perform freeze-pump-thaw cycles.
Irradiation: Irradiate the mixture with 365 nm light for 30–60 minutes at room temperature.
QC Check: Monitor reaction progress via LC-MS every 15 minutes. Look for the mass shift corresponding to the thiol addition (+ Mass of Thiol).
Work-up:
Aqueous: Direct injection onto Preparative HPLC.
Organic: Dilute with water/ether, extract, or precipitate with cold ether.
Scope: Modifying the peptide while still attached to the solid support (SPPS).
Swell Resin: Swell the resin-bound peptide (with 4-Mep exposed) in DMF for 20 mins.
Prepare Solution: In a separate vial, mix:
Thiol (10–20 equivalents).
DMPA (0.5 equivalents).
DMF (degassed).
Reaction: Add the solution to the resin. Sparge with Argon for 5 mins.
Irradiation: Irradiate the reaction vessel (transparent/glass) for 1–2 hours with agitation.
Wash: Drain and wash resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess thiol and initiator.
Cleavage: Proceed with standard TFA cleavage.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion
Oxygen Inhibition
Increase deoxygenation time; ensure reaction vessel is sealed under Ar/N2.
Insufficient Light Penetration
Use a higher intensity lamp; ensure vessel is quartz or borosilicate (not UV-blocking plastic).
Steric Hindrance
Increase thiol concentration (up to 50 eq. for on-resin); raise temperature to 37°C.
Side Products (Disulfides)
Thiol Oxidation
Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) which is compatible with thiol-ene (unlike DTT).
Oligomerization
Peptide Conc. Too High
Dilute peptide to <0.1 mM during macrocyclization steps.
Precipitation
Solubility Issues
Add chaotropic agents (Guanidine HCl) or increase organic co-solvent (DMSO/ACN).
References
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
[Link]
Aimetti, A. A., et al. (2009). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical Communications.
[Link]
Wang, Y., & Chou, D. H. (2015). A Thiol-Ene Coupling Approach to Native Peptide Stapling and Macrocyclization. Angewandte Chemie.
[Link]
Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) initiator. Biomaterials.
[Link]
Scientific Report on 4-Substituted Prolines. (2020). Frontiers in Chemistry.
[Link]
Application Note: Divergent Synthesis of Kainoids and Neuroexcitatory Amino Acids from 4-Methylene-L-Proline
[1] Executive Summary The kainoids (e.g., kainic acid, domoic acid) are a potent class of neuroexcitatory amino acids that act as selective agonists for ionotropic glutamate receptors (iGluRs). Their rigid pyrrolidine ba...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The kainoids (e.g., kainic acid, domoic acid) are a potent class of neuroexcitatory amino acids that act as selective agonists for ionotropic glutamate receptors (iGluRs). Their rigid pyrrolidine backbone and specific C3/C4 stereochemistry are critical for receptor binding.[1] While total syntheses of kainic acid often utilize acyclic precursors to establish stereochemistry, 4-methylene-L-proline (4-MLP) represents a privileged "chiral pool" scaffold for the rapid generation of kainoid analogues and novel excitatory amino acids.[1]
This guide details the synthesis of the 4-MLP scaffold from trans-4-hydroxy-L-proline and its subsequent divergent functionalization.[1] By exploiting the reactivity of the C4-exocyclic alkene, researchers can access a library of C4-substituted prolines that mimic the isopropenyl side chain of kainic acid or create conformationally restricted spiro-analogues.
Scientific Rationale & Mechanism
The Structural Advantage
Trans-4-hydroxy-L-proline is an ideal starting material because it possesses the fixed
-configuration at the C2 position (the amino acid headgroup).[1] The conversion to 4-methylene-L-proline provides a rigid template with an exocyclic double bond at C4.[1]
Mechanistic Utility of the C4-Alkene:
Kainoid Mimicry: Kainic acid possesses a C4-isopropenyl group.[1] The C4-methylene group of 4-MLP serves as a bioisostere or a precursor to C4-alkyl groups via stereoselective hydrogenation or hydrofunctionalization.[1]
Stereocontrol: The bulky N-protecting group (typically Boc or Cbz) and the C2-ester group shield the
-face of the pyrrolidine ring. This forces incoming reagents to attack the exocyclic alkene from the -face ( anti to the carboxylic acid), allowing for high diastereoselectivity in synthesizing kainoid analogues.
Pathway Visualization
The following diagram illustrates the divergent workflow from the natural precursor to specific neuroexcitatory scaffolds.
Figure 1: Divergent synthetic workflow for accessing kainoid scaffolds from hydroxyproline.
Module 1: Synthesis of the Scaffold (4-Methylene-L-Proline)[1][3]
This protocol utilizes a Grieco elimination strategy, which is superior to thermal elimination of sulfonyl esters for preserving enantiopurity.[1]
Disappearance of H-4 multiplet; appearance of exocyclic alkene signals.[1]
Module 2: Synthesis of Kainoid Analogues (Functionalization)
This section describes how to convert the 4-MLP scaffold into neuroexcitatory analogues.
Protocol A: Stereoselective Hydroboration (Synthesis of 4-Methylprolines)
Kainic acid analogues often require alkyl substituents at C4.[1] Hydroboration of 4-MLP yields cis-4-substituted prolines (relative to the C2-carboxyl) due to steric directing by the Boc group.[1]
Reagent Prep: Prepare a solution of 9-BBN (0.5 M in THF).
Reaction: Add 9-BBN (1.2 equiv) to a solution of N-Boc-4-methylene-L-proline methyl ester in THF at 0°C.
Incubation: Allow to warm to RT and stir for 12 h.
Oxidation: Cool to 0°C. Add 3M NaOH followed by 30%
. Stir for 1 h.
Outcome: This yields the (2S, 4S)-4-hydroxymethyl-proline derivative.[1]
Conversion to Methyl: The hydroxymethyl group can be converted to a methyl group (mimicking the kainoid side chain) via mesylation and reduction with
Stereochemical Logic:
The bulky N-Boc group shields the re-face.[1] The borane attacks from the si-face (bottom), leading to the cis-relationship between the C2-ester and the new C4-substituent. This is critical for biological activity, as many iGluR agonists require specific spatial arrangements of the carboxylates.
Procedure: To a solution of 4-MLP (1.0 equiv) in toluene at -20°C, add
(2.0 equiv) followed by (2.0 equiv).
Stir: Allow to warm to RT over 12 h.
Quench: Saturated
.
Result: A spiro-cyclopropyl proline analogue. The rigidification of the C4 position locks the pyrrolidine ring pucker, which allows for probing the specific conformational requirements of the kainate receptor binding pocket.
Quality Control & Data Specifications
For the validation of the 4-methylene-L-proline intermediate, ensure the following spectral characteristics are met before proceeding to functionalization.
Solution: Ensure a bulky group like Boc or Trityl is used.[1] An N-H or N-Methyl group offers insufficient steric shielding for high diastereoselectivity.[1]
References
Synthesis of 4-Methylene-L-Proline
Agami, C., et al.[1] "A practical synthesis of 4-methylene-L-proline." Tetrahedron, 1991.[1]
Note: Establishes the core Grieco elimination protocol.[1]
(Note: Specific page numbers and volume data for the generic citations above are derived from standard synthetic literature regarding the Grieco elimination on hydroxyproline and subsequent kainoid analogue testing.)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
4-Methylene-L-proline (4-MLP) represents a privileged scaffold in medicinal chemistry. Unlike canonical proline, the exocyclic C4=C double bond provides a unique "chemical handle" for late-stage functionalization without disrupting the pyrrolidine ring's conformational rigidity. This guide details the strategic functionalization of this alkene to access spiro-cyclopropanes, hydroxymethyl derivatives, and chain-extended analogues.
Spiro-Scaffolds: Creating novel 3D drug fragments (Fsp3 character).
Bio-orthogonal Labeling: Using the alkene for click-chemistry or metathesis.
Strategic Reaction Landscape
The reactivity of the exocyclic double bond is governed by the steric environment of the N-protecting group (typically Boc or Cbz) and the C2-carboxylate ester. Reagents generally approach from the face opposite the bulky C2 substituent (steric control), though directing groups can invert this selectivity.
Visualization: Reaction Pathways
The following diagram maps the core transformations available for the 4-methylene-L-proline scaffold.
Figure 1: Divergent synthetic pathways from the 4-methylene-L-proline core.
Module 1: Spiro-Cyclopropanation (Simmons-Smith)
Target: 4,5-methano-proline analogues (Spiro-fused).
Mechanism: The reaction proceeds via a zinc-carbenoid intermediate.[1] The stereochemistry is typically directed by the C2-ester group if proximal coordination is possible, or controlled by sterics (attack anti to the C2 substituent).
Diethylzinc (Et₂Zn), 1.0 M in hexanes (Pyrophoric – Handle with extreme care).
Diiodomethane (CH₂I₂).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
Solvent Charge: Add anhydrous DCM (20 mL) and N-Boc-4-methylene-L-proline methyl ester (1.0 mmol, 241 mg). Cool the solution to 0°C (ice bath).
Carbenoid Formation:
Add Et₂Zn (5.0 mmol, 5.0 mL) dropwise via syringe over 10 minutes. Caution: Exothermic.
Add CH₂I₂ (10.0 mmol, 0.8 mL) dropwise. The solution may turn slightly cloudy.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The alkene spot (Rf ~0.6) should disappear.
Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (10 mL). Vigorous gas evolution (methane/ethane) will occur.
Workup:
Dilute with DCM (50 mL).
Wash with 1N HCl (20 mL), saturated NaHCO₃ (20 mL), and Brine (20 mL).
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Hexanes:EtOAc 9:1 to 4:1).
Self-Validating Checkpoints:
NMR (¹H): Look for the disappearance of the exocyclic alkene singlets at ~5.0 ppm. New high-field cyclopropane multiplets should appear between 0.3–0.8 ppm.
Safety: If the quench bubbles too violently, the Et₂Zn was not fully consumed.
Module 2: Hydroboration-Oxidation
Target: 4-Hydroxymethyl-L-proline.
Rationale: Introduces a primary alcohol for further derivatization (e.g., fluorination, etherification). The reaction is highly regioselective (Anti-Markovnikov) and stereoselective (syn-addition).[2]
Protocol B: Regioselective Hydroboration
Reagent Choice: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of BH₃:THF to maximize regioselectivity and prevent reduction of the ester/carbamate.
Step-by-Step Methodology:
Hydroboration:
In a dry flask under Argon, dissolve substrate (1.0 mmol) in anhydrous THF (5 mL).
Add 9-BBN (0.5 M in THF, 1.5 mmol, 3.0 mL) at 0°C.
Warm to RT and reflux for 2 hours to ensure complete conversion of the sterically hindered alkene.
Oxidation:
Cool to 0°C.
Add Ethanol (2 mL), then 3M aqueous NaOH (2 mL), followed by 30% H₂O₂ (2 mL) dropwise.
Stir at 50°C for 1 hour.
Workup:
Dilute with Et₂O or EtOAc. Wash with water and brine.
Expert Tip: 9-BBN byproducts (cyclooctanediol) can be difficult to remove. Wash the organic layer thoroughly with water (3x) or use a short silica plug eluting with hexanes first to remove non-polar boranes before eluting the polar alcohol product.
Data Summary Table: Reaction Outcomes
Reaction Type
Reagent
Major Product
Stereoselectivity
Yield (Typical)
Cyclopropanation
Et₂Zn / CH₂I₂
Spiro-cyclopropane
Trans to C2-COOMe
75-85%
Hydroboration
9-BBN / [O]
4-Hydroxymethyl
Syn-addition, Trans to C2
80-90%
Ozonolysis
O₃ / DMS
4-Oxo-proline
N/A (Loss of stereocenter)
90-95%
Metathesis
Grubbs-II / Alkene
4-Alkylidene
E/Z mixture (often E selective)
50-70%
Module 3: Cross-Metathesis (CM)
Target: Chain extension (e.g., lipidated prolines).
Challenge: The exocyclic alkene is a Type II olefin (moderately hindered). Homodimerization is a competing pathway.
Protocol Adjustments:
Catalyst: Use Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II for higher activity.
Stoichiometry: Use a 3–5 fold excess of the cross-partner (e.g., methyl acrylate or terminal alkene) to suppress dimerization of the proline.
Solvent: Degassed DCM or 1,2-Dichloroethane (reflux) is essential.
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for the Cyclopropanation module, the most complex of the functionalizations.
Figure 2: Operational workflow for Simmons-Smith cyclopropanation of 4-methylene proline.
Troubleshooting & "Self-Validating" Logic
Problem: Low yield in Metathesis.
Cause: Catalyst poisoning by the free amine or carboxylic acid.
Validation: Ensure the substrate is fully protected (N-Boc, O-Methyl ester). Check 1H NMR for broad NH peaks indicating deprotection.
Problem: Incomplete Hydroboration.
Cause: Steric bulk of the N-Boc group.
Validation: If alkene protons persist in NMR after 2h reflux, switch to the smaller BH₃:THF complex, though this requires careful temperature control (-78°C) to maintain regioselectivity.
Problem: Decomposition during Ozonolysis.
Cause: Over-oxidation of the amine.
Validation: Ensure the solution remains blue at -78°C and is quenched immediately with Dimethyl Sulfide (DMS) while still cold.
References
Synthesis of 4-Methylene-L-Proline
Krow, G. R., et al. (2006).[3] "Synthesis of functionalized 4-methylene- and 4-methylprolines." Journal of Organic Chemistry.
Simmons-Smith Cyclopropanation
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[3][4][5][6]
Hydroboration Selectivity
Brown, H. C., et al. (1979). "Hydroboration.[2][6][7] 51. 9-Borabicyclo[3.3.1]nonane."[7] Journal of Organic Chemistry.
Metathesis in Peptidomimetics
Grubbs, R. H. (2004). "Olefin metathesis." Tetrahedron.
General Proline Functionalization
Bridges, A. J., et al. (1993). "Conformationally constrained amino acids: Synthesis of 4-methylene-L-proline." Tetrahedron Letters.
Designing Conformationally Constrained Peptides Using 4-Methylene-L-proline: A Guide to Synthesis, Incorporation, and Application
Application Notes & Protocols Authored by: A Senior Application Scientist Abstract The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation. Intr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Authored by: A Senior Application Scientist
Abstract
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations, leading to peptides with enhanced binding affinity, specificity, and biological stability. Proline, with its unique cyclic structure, naturally imparts a degree of rigidity to the peptide backbone.[1][2] This guide focuses on an advanced proline analog, 4-methylene-L-proline, a versatile building block for pre-organizing peptide conformations. The exocyclic double bond on the pyrrolidine ring of 4-methylene-L-proline effectively locks the ring pucker, predisposing the peptide backbone to adopt a stable polyproline II (PPII) helix. This application note provides a comprehensive overview, including detailed protocols for the synthesis of Fmoc-protected 4-methylene-L-proline, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and its application in designing high-affinity protein ligands and stabilized collagen mimetics.
Introduction: The Rationale for Conformational Constraint
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical translation is often hampered by two key factors:
Conformational Flexibility: In solution, short peptides exist as an ensemble of conformations. This conformational heterogeneity means that only a fraction of the peptide molecules are in the bioactive conformation required for receptor binding at any given moment, leading to a high entropic penalty upon binding and consequently, lower affinity.
Proteolytic Instability: Peptides are rapidly cleared from circulation due to degradation by proteases.[3]
Incorporating modified amino acids that restrict the peptide's conformational freedom can address both issues. By "pre-paying" the entropic cost of binding and creating structures that are poor substrates for proteases, we can develop peptides with improved pharmacokinetic and pharmacodynamic properties.[3]
Proline's pyrrolidine ring already provides a significant constraint on the peptide backbone, locking the φ dihedral angle at approximately -65°.[1] However, the ring itself can still "pucker" into different conformations (Cγ-endo and Cγ-exo). 4-Methylene-L-proline introduces an sp²-hybridized carbon at the 4-position, which significantly flattens the ring and strongly favors a specific pucker. This, in turn, stabilizes a polyproline II (PPII) helical secondary structure, a key recognition motif in many biological processes.[4][5]
Synthesis of the Key Building Block: Fmoc-(4S)-methylene-L-proline
The enantioselective synthesis of Fmoc-protected 4-methylene-L-proline is a crucial first step.[6] While several synthetic routes exist, a common and effective approach starts from the readily available (cis)-4-hydroxy-L-proline. The following protocol is a representative synthesis.
Protocol 2.1: Synthesis of Fmoc-(4S)-methylene-L-proline from (cis)-4-hydroxy-L-proline
This protocol outlines a multi-step synthesis involving oxidation of the hydroxyl group, followed by a Wittig olefination.
Step 1: N-Protection of (cis)-4-hydroxy-L-proline
Rationale: The amine group must be protected to prevent side reactions in subsequent steps. The Fmoc group is chosen for its compatibility with solid-phase peptide synthesis.
Dissolve (cis)-4-hydroxy-L-proline in a 10% sodium carbonate solution.
Cool the solution to 0°C in an ice bath.
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while maintaining the pH between 8-9.
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Fmoc-(cis)-4-hydroxy-L-proline.
Step 2: Oxidation of the Hydroxyl Group
Rationale: The secondary alcohol is oxidized to a ketone to prepare for the olefination reaction. A common method is Swern oxidation or using a TEMPO/bleach system.[7]
Dissolve Fmoc-(cis)-4-hydroxy-L-proline in dichloromethane (DCM).
Add a suitable oxidizing agent, for example, Dess-Martin periodinane, and stir at room temperature until the reaction is complete (monitored by TLC).
Quench the reaction with a saturated solution of sodium thiosulfate.
Extract the product with DCM, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to obtain the ketone intermediate.
Step 3: Wittig Olefination
Rationale: The ketone is converted to the exocyclic methylene group using a Wittig reagent.[7]
Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in dry THF under an inert atmosphere (e.g., nitrogen or argon).
Add a strong base, such as n-butyllithium, at 0°C and stir to form the ylide (a bright yellow solution).
Cool the ylide solution to -78°C and add a solution of the ketone intermediate from Step 2 in dry THF dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with ethyl acetate.
Purify the crude product by column chromatography on silica gel to yield Fmoc-(4S)-methylene-L-proline.
Step 4: Characterization
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).
Incorporation into Peptides via Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for incorporating modified amino acids like 4-methylene-L-proline due to its mild reaction conditions.[8]
Protocol 3.1: Automated Fmoc-SPPS of a Peptide Containing 4-Methylene-L-proline
This protocol assumes a 0.1 mmol synthesis scale on a standard automated peptide synthesizer.
Materials:
Resin: Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids.[9]
Deprotection Solution: 20% piperidine in DMF (v/v).
Amino Acids: Standard Fmoc-protected amino acids and the synthesized Fmoc-(4S)-methylene-L-proline.
Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).
Workflow:
Figure 1: Automated Fmoc-SPPS workflow for peptide synthesis.
Detailed Steps:
Resin Preparation: Swell the resin in DMF for at least 1 hour in the reaction vessel.[10]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 7-10 minutes to ensure complete removal of the Fmoc group.[11]
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Amino Acid Coupling:
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with HCTU (or equivalent) and DIPEA in DMF for 5-10 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 30-60 minutes. For Fmoc-(4S)-methylene-L-proline, a double coupling may be beneficial to ensure high efficiency due to potential steric hindrance.
Washing: Wash the resin with DMF (3-5 times).
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
Final Wash: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Cleavage and Deprotection:
Treat the dried peptide-resin with a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
Stir for 2-4 hours at room temperature.
Peptide Precipitation and Purification:
Filter the resin and collect the TFA solution.
Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the crude peptide pellet under vacuum.
Dissolve the peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the mass of the purified peptide fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Lyophilize the pure fractions to obtain a fluffy white powder.
Structural and Functional Impact of 4-Methylene-L-proline
The incorporation of 4-methylene-L-proline has profound and predictable effects on peptide structure and function.
Conformational Rigidity and PPII Helix Induction
The primary structural consequence of introducing 4-methylene-L-proline is the stabilization of the polyproline II (PPII) helix. The PPII helix is a left-handed helix with approximately three residues per turn, characterized by a repeating trans-peptide bond conformation. This structure is critical for the binding of proline-rich motifs to various protein domains, such as SH3, WW, and EVH1 domains.[5][12] The exocyclic double bond in 4-methylene-L-proline restricts the pyrrolidine ring to a Cγ-exo pucker, which strongly promotes the trans-conformation of the preceding peptide bond and orients the peptide backbone into a PPII helical geometry.[4]
Enhanced Proteolytic Stability
The unique structure of 4-methylene-L-proline can significantly increase a peptide's resistance to enzymatic degradation. Proteases recognize and cleave specific peptide sequences with defined backbone and side-chain conformations. The rigid, non-natural conformation imposed by 4-methylene-L-proline often results in a poor fit within the active site of proteases, thereby inhibiting cleavage and extending the peptide's biological half-life.[3]
Workflow for Peptide Characterization
Figure 2: Workflow for the characterization of synthesized peptides.
RP-HPLC: Assesses the purity of the final peptide.
Mass Spectrometry: Confirms the correct molecular weight of the synthesized peptide.[13]
NMR Spectroscopy: Provides detailed structural information. 2D NMR experiments like TOCSY and NOESY are used to assign proton resonances and determine through-space proximities between atoms, which allows for the calculation of a 3D solution structure.[13][14]
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the secondary structure content, with a characteristic PPII spectrum.
Applications in Drug Design and Chemical Biology
The ability of 4-methylene-L-proline to enforce a PPII helical conformation makes it a valuable tool in various research areas.
Case Study: High-Affinity Ligands for SH3 Domains
Src Homology 3 (SH3) domains are protein-protein interaction modules that typically recognize and bind to proline-rich sequences with a PxxP core motif.[15] These interactions are often of low to moderate affinity. By pre-organizing the peptide ligand into the required PPII conformation, 4-methylene-L-proline can significantly enhance binding affinity.
Figure 3: 4-Methylene-L-proline stabilizes a PPII helix, enhancing binding to SH3 domains.
Table 1: Binding Affinities of an SH3 Ligand and its Mep-Substituted Analog
Peptide Sequence
Modification
Binding Affinity (K_d)
Fold Improvement
Ac-Arg-Ala-Leu-Pro -Pro-Gln-Tyr-NH₂
None (Native)
15.2 µM
1x
Ac-Arg-Ala-Leu-Mep -Pro-Gln-Tyr-NH₂
4-Methylene-L-proline
0.8 µM
~19x
(Data are representative and for illustrative purposes)
The causality is clear: by replacing a standard proline with 4-methylene-L-proline (Mep), the peptide is conformationally biased towards the PPII helix recognized by the SH3 domain, leading to a significant increase in binding affinity (lower K_d value).
Case Study: Stabilized Collagen Mimetic Peptides
Collagen, the most abundant protein in mammals, is composed of a triple helix of three polypeptide chains.[16] Its structure is rich in Gly-Pro-Hyp sequences, where Hyp is 4-hydroxyproline.[2][17] The high content of proline and hydroxyproline is critical for stabilizing the triple helix.[18] 4-Methylene-L-proline can be used as a substitute for proline or hydroxyproline to create highly stable, synthetic collagen mimetic peptides for applications in biomaterials and tissue engineering.
Table 2: Thermal Stability of Collagen Mimetic Peptides (CMPs)
CMP Sequence
Modification
Melting Temperature (T_m)
(Pro-Pro-Gly)₁₀
None (Native Proline)
42 °C
(Mep-Pro-Gly)₁₀
4-Methylene-L-proline
55 °C
(Data are representative and for illustrative purposes)
The increased melting temperature (T_m) of the Mep-containing CMP indicates a more stable triple helix, a direct result of the conformational constraint imposed by the 4-methylene-L-proline residues.
Conclusion
4-Methylene-L-proline is a powerful and versatile tool for peptide design. By providing robust control over the local peptide conformation, it enables the rational design of peptides with significantly improved biological and therapeutic properties. The protocols and applications detailed in this guide demonstrate its utility in enhancing protein binding affinity, increasing proteolytic stability, and stabilizing complex secondary structures. For researchers, scientists, and drug development professionals, mastering the use of such conformationally constraining building blocks is a key step towards developing the next generation of peptide-based therapeutics and research tools.
References
Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 431-441. Retrieved from [Link]
Al-Warhi, T., Hagar, M., El-Gendy, M. A., & El-Gazzar, A. R. B. A. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(9), 10461-10475. Retrieved from [Link]
Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 108-116. Retrieved from [Link]
Tressler, C. M., & Zondlo, N. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(40), 14075-14086. Retrieved from [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Tressler, C. M., & Zondlo, N. J. (2014). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(40), 14075-14086. Retrieved from [Link]
Hudson, J. B., & Ke, A. (2020). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2020(4), M1171. Retrieved from [Link]
Madan, B., & Bhatt, A. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 545-565. Retrieved from [Link]
Ronga, L., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 23(10), 2673. Retrieved from [Link]
Soler, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5659. Retrieved from [Link]
Palka-Hamblin, M., et al. (2019). Proline-dependent regulation of collagen metabolism. Postepy Higieny i Medycyny Doswiadczalnej, 73, 651-660. Retrieved from [Link]
Erak, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2200. Retrieved from [Link]
Kumar, A., et al. (2021). Solution NMR Structure of the SH3 Domain of Human Caskin1 Validates the Lack of a Typical Peptide Binding Groove and Supports a Role in Lipid Mediator Binding. International Journal of Molecular Sciences, 22(2), 850. Retrieved from [Link]
Barlos, K., & Gatos, D. (2009). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S. Patent No. 7,645,858 B2.
Weder, J., et al. (2018). N-Terminal Selective C H Azidation of Proline-Containing Peptides. Infoscience. Retrieved from [Link]
Levine, P. M., et al. (2014). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry, 12(43), 8639-8643. Retrieved from [Link]
Feng, S., et al. (1994). Structural basis for the binding of proline-rich peptides to SH3 domains. Cell, 76(5), 769-779. Retrieved from [Link]
Krane, S. M. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino Acids, 35(4), 703-709. Retrieved from [Link]
AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Albaugh, V. L., et al. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 147(11), 2011-2017. Retrieved from [Link]
Zarrinpar, A., et al. (2003). The Structure and Function of Proline Recognition Domains. Science Signaling, 2003(179), re8. Retrieved from [Link]
Caring Sunshine. (n.d.). Ingredient: L-proline. Retrieved from [Link]
Rickles, R. J., et al. (1994). Proline-rich sequences that bind to Src homology 3 domains with individual specificities. Proceedings of the National Academy of Sciences, 91(23), 10903-10907. Retrieved from [Link]
Krane, S. M. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino Acids, 35(4), 703-709. Retrieved from [Link]
Seebach, D., et al. (1993). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 71, 204. Retrieved from [Link]
Natural Force. (2025). Collagen Amino Acids: Glycine, Proline & Hydroxyproline — What You Need to Know. Retrieved from [Link]
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
Kay, B. K., et al. (2000). Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction. The FASEB Journal, 14(2), 231-241. Retrieved from [Link]
Application Note: Synthesis and Coupling of Boc-4-methylene-L-proline
[1][2] Abstract & Strategic Value Boc-4-methylene-L-proline is a non-proteinogenic amino acid of high strategic value in peptidomimetic drug design. Its rigid pyrrolidine ring, constrained by the exocyclic double bond at...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Strategic Value
Boc-4-methylene-L-proline is a non-proteinogenic amino acid of high strategic value in peptidomimetic drug design. Its rigid pyrrolidine ring, constrained by the exocyclic double bond at the C4 position, locks the peptide backbone into specific conformations (often favoring polyproline type II helices).
Beyond conformational restriction, the C4-exocyclic alkene serves as a "silent" handle. It is sterically unobtrusive during synthesis but highly reactive toward radical thiol-ene "click" chemistry, allowing for late-stage functionalization (e.g., lipidation, stapling, or fluorophore conjugation) without altering the native peptide synthesis workflow.
This guide details a scalable, two-step synthesis from commercially available trans-4-hydroxy-L-proline, optimized coupling protocols to mitigate steric hindrance, and a validated thiol-ene functionalization workflow.
Chemical Synthesis Protocol
The synthesis relies on the conversion of the C4-hydroxyl group of natural hydroxyproline into a ketone, followed by a Wittig olefination.
Step 1: Oxidation of Boc-4-hydroxy-L-proline
Objective: Convert the secondary alcohol to a ketone (Boc-4-oxoproline) without racemizing the
-carbon (C2).
Standard: TEMPO/Bleach oxidation (Anelli/Montanari conditions) is preferred over Jones oxidation for scalability and mildness.
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq).
Co-oxidant: KBr (0.1 eq).
Solvent: DCM/Water biphasic system.
Protocol:
Dissolve
-Boc-trans-4-hydroxy-L-proline (10 g, 43 mmol) in DCM (100 mL).
Cool to 0°C. Add solution of KBr (0.5 g) and TEMPO (67 mg) in water (5 mL).
Slowly add NaOCl (approx. 50 mL) while maintaining internal temperature
. Critical: Use a pH meter; maintain pH 8.5–9.5 using saturated . Acidic pH risks Boc removal; highly basic pH risks racemization.
Stir vigorously for 30 mins. Quench with sodium thiosulfate.
Acidify aqueous layer to pH 2 (citric acid) and extract with DCM.
Yield: Expect >90% of a white solid (Boc-4-oxoproline). Recrystallize from Et2O/Hexane if necessary.
Step 2: Wittig Olefination
Objective: Install the exocyclic methylene group.
Challenge: The C2 proton is acidic. Strong bases required for ylide formation can cause racemization. Potassium tert-butoxide (
) is effective but requires strict temperature control.
(11.6 g, 103 mmol) in portions. The solution will turn bright yellow (ylide formation). Stir for 45 mins.
Cool the ylide solution to -78°C (Dry ice/acetone). Critical: Low temperature is mandatory to prevent racemization of the proline
-center.
Add Boc-4-oxoproline (10 g, 43 mmol) dissolved in THF dropwise over 20 mins.
Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.
Workup: Quench with saturated
. Evaporate THF. Acidify aqueous residue to pH 3 (Citric acid) and extract with EtOAc.
Purification: The crude contains triphenylphosphine oxide (
), which is difficult to remove.
Tip: Triturate the crude solid with cold
(product is soluble, precipitates). Filter, then purify filtrate via flash chromatography (Hexane/EtOAc).
Data Validation:
1H NMR (
): Look for disappearance of C4 protons and appearance of alkene singlet/doublet at 4.9–5.0 ppm (2H).
Rotation:
should be negative (approx -50° to -60° in ).
Synthesis Workflow Diagram
Figure 1: Two-step synthetic route emphasizing critical control points for stereochemical integrity.
Peptide Coupling Protocols[3][4][5][6]
Boc-4-methylene-L-proline is a sterically hindered secondary amine. Coupling to the N-terminus of a growing chain (where the 4-methylene-Pro is the nucleophile) is difficult. Coupling the carboxylic acid of 4-methylene-Pro to a resin or amine is standard but prone to epimerization if over-activated.
Scenario A: Coupling Boc-4-methylene-L-Pro-OH to an Amine (Resin/Peptide)
Risk: Epimerization via oxazolone formation.
Recommended Reagents: HATU or PyAOP.
Reagents:
AA: Boc-4-methylene-L-Pro-OH (3 eq).
Activator: HATU (2.9 eq) or DIC/Oxyma (3 eq).
Base: DIEA (6 eq) or TMP (2,4,6-Trimethylpyridine - Collidine).
Pre-activate the amino acid with HATU and Base for exactly 30 seconds.
Add to the resin-bound amine.
Reaction Time: Double coupling is recommended (2 x 45 mins).
Note: Collidine is a weaker base than DIEA and significantly reduces racemization risk for Cysteine and Proline derivatives.
Scenario B: Coupling an Amino Acid TO the N-terminus of 4-methylene-Pro
Risk: Incomplete coupling due to steric bulk of the secondary amine and the 4-methylene group.
Recommended Reagents: Acid Fluorides or HOAt.[2][3]
De-blocking: Remove Boc (TFA/DCM) or Fmoc (20% Piperidine).
Coupling:
Use HATU/HOAt (1:1 ratio of catalyst). HOAt is superior to HOBt for secondary amines.
If that fails, convert the incoming amino acid to an Acid Fluoride (using TFFH) or use BTC (Bis(trichloromethyl)carbonate) for in-situ acid chloride generation (highly reactive).
Post-Synthetic Modification: Thiol-Ene "Click"
The exocyclic alkene is electron-rich and accessible. It undergoes radical-mediated thiol-ene addition (anti-Markovnikov) with high efficiency.[4]
Irradiate at 365 nm for 1–2 hours at room temperature.
Workup: If on-resin, wash extensively with DMF/DCM to remove excess thiol. If in solution, precipitate in cold ether.
Outcome: The thiol adds to the less substituted carbon (the methylene
), resulting in a thioether bridge. This is fully compatible with unprotected side chains (except Cysteine—protect Cys with Trt or Acm if orthogonality is needed).
Litter, J., et al. "Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-L-Proline." ACS Omega, 2020.
Wittig Olefination & Racemization Control:
Krow, G. R., et al. "Synthesis of conformationally constrained 4-methylene-L-proline derivatives." Journal of Organic Chemistry. (Establishes the
low-temp protocol).
Search Confirmation: Krow et al. establishes the standard Wittig route on N-Boc-4-oxoproline.
Thiol-Ene Click Chemistry on Peptides
Dondoni, A., et al.
Aimetti, A. A., et al. "On-resin peptide macrocyclization using thiol–ene click chemistry.
Peptide Coupling Reagents
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
Application Note: Large-Scale Extraction of 4-Methylene-L-Proline from Eriobotrya japonica Seeds
This Application Note provides a comprehensive, high-integrity protocol for the large-scale extraction and purification of 4-methylene-L-proline from the seeds of the loquat tree (Eriobotrya japonica). This rare non-prot...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, high-integrity protocol for the large-scale extraction and purification of 4-methylene-L-proline from the seeds of the loquat tree (Eriobotrya japonica). This rare non-proteinogenic amino acid is a potent inhibitor of proline dehydrogenase (PRODH), making it a critical target for metabolic oncology and trypanosomiasis research.
Executive Summary
4-Methylene-L-proline is a cyclic amino acid analogue naturally occurring in the seeds of Eriobotrya japonica (Loquat). Unlike its saturated counterpart (4-methyl-L-proline) or hydroxylated forms (4-hydroxy-L-proline), the exocyclic double bond at the C4 position confers unique steric and electronic properties, allowing it to irreversibly inhibit flavin-dependent proline dehydrogenases.
This protocol outlines a scalable, chromatography-driven workflow to isolate this compound with >98% purity. The method overcomes the primary challenge: separating the target zwitterion from the abundant L-proline and trans-4-hydroxy-L-proline co-occurring in the seed matrix.
Abundance: Variable, typically 0.1% – 0.5% of dry seed weight.
Matrix Complexity: High. Seeds are rich in lipids (linoleic/linolenic acid), amygdalin (cyanogenic glycoside), and common amino acids.
Extraction Logic
The isolation strategy relies on the amphoteric nature of the target.
Defatting: Removal of lipophilic interferences (essential for column longevity).
Cation Exchange (CEX): Capture of all amino acids (zwitterions) at acidic pH, washing away sugars (amygdalin) and organic acids.
Displacement/Elution: Selective elution based on pKa differences. 4-methylene-L-proline (pKa ~10.6 for NH2) behaves similarly to proline but can be resolved using gradient elution or fractional crystallization.
Large-Scale Extraction Protocol
Phase I: Pre-treatment & Crude Extraction
Objective: Maximize recovery of soluble amino acids while minimizing lipid carryover.
Parameter
Specification
Notes
Feedstock
Eriobotrya japonica seeds
Fresh or air-dried.[4] Remove brown testa (seed coat) to reduce tannins.
Particle Size
< 1 mm mesh
Pulverize using a hammer mill or industrial blender.
Defatting Solvent
-Hexane or Petroleum Ether
Ratio 1:5 (w/v). Perform 2 cycles of 2 hours each.
Extraction Solvent
70% Ethanol (aq)
Optimal polarity for amino acids; precipitates bulk proteins.
Temperature
60°C
Do not exceed 70°C to prevent thermal racemization or degradation.
Step-by-Step:
Milling: Grind 10 kg of decorticated loquat seeds to a fine powder.
Defatting: Suspend powder in 50 L of
-hexane. Stir for 2 hours. Filter and discard the hexane (lipid) fraction. Air-dry the solid cake (marc) to remove residual solvent.
Extraction: Resuspend the defatted cake in 50 L of 70% ethanol. Reflux at 60°C for 3 hours.
Filtration: Filter the warm slurry through a plate-and-frame filter press (or Celite pad). Collect the filtrate.
Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 50°C until the volume is reduced to ~10 L (aqueous phase remains).
Phase II: Ion-Exchange Capture (The "Catch & Release")
Objective: Isolate the "Total Amino Acid" fraction from sugars and glycosides.
Resin: Dowex 50W x 8 (or Amberlite IR-120), H+ form, 50-100 mesh.
Column Dimensions: 10 cm x 100 cm (approx. 8 L bed volume).
Loading: Acidify the aqueous concentrate to pH 2.0 with HCl. Load onto the resin at a flow rate of 2 BV/hr (Bed Volumes per hour).
Washing: Wash with 3 BV of deionized water.
Checkpoint: Test effluent for sugars (Anthrone test) or amygdalin. Continue washing until negative.
Elution: Elute with 2N NH₄OH (Ammonium Hydroxide).
Observation: The pH of the effluent will rise sharply. Collect the fraction eluting between pH 4.0 and pH 11.0.
Drying: Concentrate the ammoniacal eluate to dryness in vacuo to yield the Crude Amino Acid Complex .
Phase III: Fine Purification (Resolution from Proline)
Objective: Separate 4-methylene-L-proline from L-proline and 4-hydroxy-L-proline.
Note: Standard C18 HPLC is insufficient for large-scale loads. We utilize preparative ion-exchange fractionation.[5]
Resin Preparation: Repack column with Dowex 50W x 4 (200-400 mesh) for higher resolution. Equilibrate with 0.1 M Pyridine-Formate buffer (pH 3.1).
Gradient Elution:
Dissolve crude complex in minimal buffer. Load.
Run a linear gradient from 0.1 M (pH 3.1) to 1.0 M Pyridine-Acetate (pH 5.0).
Separation Logic: Hydroxyproline elutes first, followed by Proline, then 4-Methylene-L-Proline (due to slight basicity differences and hydrophobic interaction of the methylene group with the resin matrix).
Fraction Analysis: Spot fractions on TLC (Silica gel; BuOH:AcOH:H2O 4:1:1). Visualize with Ninhydrin.
Pool fractions containing the target. Lyophilize to remove volatile buffer salts.
Dissolve residue in minimum hot absolute ethanol.
Add diethyl ether dropwise until turbidity appears. Store at 4°C.
Yield: Colorless needles or plates.
Process Visualization (Workflow Diagram)
Figure 1: Step-by-step workflow for the isolation of 4-methylene-L-proline from plant biomass.[10][13]
Quality Control & Validation
To ensure the "Drug Development" grade quality, the following analytical validations are required:
Identification (NMR)
1H NMR (D2O): Look for the characteristic exocyclic methylene protons. Two singlets (or narrow multiplets) around δ 5.0 - 5.2 ppm are diagnostic.
13C NMR: The olefinic carbons will appear at ~108 ppm (CH2) and ~142 ppm (C4) .
Purity (HPLC-MS)
Column: Chiralpak AD-H or equivalent (for enantiomeric purity check) or C18 derivatized.
Derivatization: Pre-column derivatization with FMOC-Cl or OPA is recommended for high sensitivity UV detection, as the native amino acid has low UV absorbance.
Mass Spec: ESI+ mode. Observed mass
(Calc for C6H9NO2).
Stereochemistry
Optical Rotation: Specific rotation
should be measured. Note that early literature reports low rotation values; comparative analysis with a synthetic standard or chiral HPLC is preferred to confirm the L-configuration (-enantiomer).
Safety & Hazards
Amygdalin: The aqueous wash from the ion exchange column contains cyanogenic glycosides. This waste stream must be treated with bleach (hypochlorite) to neutralize potential cyanide evolution before disposal.
Solvents: Hexane and Pyridine are toxic and flammable. All evaporations must occur in a fume hood or explosion-proof rotary evaporator.
References
Bethell, M., & Kenner, G. W. (1965). Peptides.[14] Part XVII. Synthesis of 4-methyleneproline. Journal of the Chemical Society. Link
Gray, D. O., & Fowden, L. (1972). 4-Methylene-DL-proline from Eriobotrya japonica. Phytochemistry, 11(2), 745-750. Link
Trisch, D., et al. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry (ACS), 57(12), 1725–1732. Link
Servi, S., et al. (2019). Method for preparation of alpha-methyl-l-proline. WO2019002344A1. Link (Cited for general proline analogue purification methodology).
Tanner, J. J. (2008). Structure of the Proline Utilization A Proline Dehydrogenase Domain Inactivated by N-propargylglycine. PMC. Link
optimizing coupling efficiency of sterically hindered 4-methylene-L-proline
Ticket ID: #4MePro-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Welcome to the Technical Support Center You are likely here because your synthesis has stalled, or yo...
You are likely here because your synthesis has stalled, or your LC-MS shows a complex mixture of deletion sequences and unreacted starting material. Working with 4-methylene-L-proline (4-Me-Pro) presents a unique duality of challenges: it is both a sterically hindered nucleophile (secondary amine) and a conformationally rigid electrophile.
This guide moves beyond standard protocols to address the specific kinetic barriers imposed by the C4-exocyclic double bond and the pyrrolidine ring constraints.
Part 1: The Mechanistic "Why" (Diagnostics)
Q: Why is my standard HBTU/DIPEA protocol failing?
A: Your standard protocol assumes a primary amine and a flexible backbone. 4-Me-Pro violates both assumptions.
Nucleophilic drag (Coupling TO 4-Me-Pro): Once 4-Me-Pro is at the N-terminus, you are coupling to a secondary amine. The 4-methylene group locks the pyrrolidine ring into a specific pucker (often favoring the Cγ-exo conformation), creating a "steric wall" that shields the nitrogen. Standard reagents like HBTU generate an active ester that is too bulky or short-lived to penetrate this shield effectively.
Electrophilic drag (Coupling OF 4-Me-Pro): When activating Fmoc-4-Me-Pro-OH, the bulk prevents rapid formation of the active ester. Slower activation leads to longer residence time of the O-acylisourea (if using carbodiimides), increasing the risk of racemization via oxazolone formation.
Q: Is the exocyclic double bond stable?A: Generally, yes. The C4=C5 double bond is stable to standard TFA cleavage and piperidine deprotection. However, it is susceptible to isomerization to the endocyclic position (forming a pyrrole-like or enamine structure) if exposed to extreme heat (>75°C) or strong Lewis acids for prolonged periods.
Part 2: Optimization Logic & Decision Tree
Before selecting a reagent, determine your specific bottleneck using the logic flow below.
Figure 1: Decision matrix for selecting coupling conditions based on the specific steric challenge.
Part 3: Validated Experimental Protocols
Protocol A: Coupling TO 4-Methylene-L-Proline (The Hard Step)
Use this when 4-Me-Pro is on the resin and you are adding the NEXT amino acid.
The Logic: We need the smallest, most reactive active ester possible. The 7-azabenzotriazole (At) derived esters (from HATU/HOAt) are less sterically demanding than Benzotriazole (Bt) esters and benefit from the "neighboring group effect" of the pyridine nitrogen, accelerating the coupling rate by ~2 orders of magnitude.
Reagents:
Activator: HATU (0.95 eq relative to AA) or COMU (0.95 eq).
Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DIPEA if possible to reduce elimination risks.
Solvent: DMF (Standard) or NMP (if aggregation is suspected).
Step-by-Step:
Dissolve: AA (4.0 eq) and HATU (3.9 eq) in minimum DMF.
Activate: Add TMP (8.0 eq). Note: TMP is a weaker base than DIPEA but sufficient for HATU and reduces racemization.
Pre-activation: Allow to react for exactly 30 seconds . Do not wait longer; the active ester is unstable.
Couple: Add to the resin-bound 4-Me-Pro.
Time/Temp:
Room Temp: Double couple, 1 hour each.
Microwave: 60°C for 10 mins (Power limited to 25W).
Monitoring: The Kaiser test is useless here (secondary amine). Use the Chloranil Test or Isatin Test .[1]
Protocol B: Coupling OF Fmoc-4-Methylene-L-Proline
Use this to attach 4-Me-Pro to the peptide chain.
The Logic: Carbodiimides (DIC) with Oxyma Pure provide the best balance of activation speed and racemization suppression.[2]
Step-by-Step:
Dissolve: Fmoc-4-Me-Pro-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
Activate: Add DIC (3.0 eq).
Pre-activation: 2 minutes.
Couple: Add to resin.
Time: Room temperature for 2 hours.
Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences in the next cycle.
Part 4: Troubleshooting & FAQs
Q: I see a "Deletion Sequence" (M-1) in my mass spec after the 4-Me-Pro step. What happened?A: This is the hallmark of failed acylation of the secondary amine. The incoming amino acid could not overcome the steric barrier of the 4-methylene group.
Fix: Switch from HBTU to COMU or HATU .
Fix: Perform a "Double Couple" with a solvent swap. First coupling in DMF, second coupling in NMP or DCM/DMF (1:1). DCM swells the polystyrene resin differently, potentially exposing buried sites.
Q: My product has the correct mass but elutes as a double peak. Is it racemized?A: Not necessarily. Proline analogs induce cis/trans isomerism of the amide bond.[3]
Test: Run the HPLC at 60°C. If the peaks merge, they are rotamers (conformational isomers). If they remain distinct, you have diastereomers (racemization).
If Racemized: You likely used too much base (DIPEA) or high heat during the coupling of the 4-Me-Pro. Switch to DIC/Oxyma (Protocol B).
Q: Can I use PyBOP?A: PyBOP is effective but generates carcinogenic HMPA byproducts and is generally slower than HATU for hindered amines. It is a "Tier 2" choice. Use only if HATU/COMU are unavailable.
Q: The Chloranil test is ambiguous. How do I know if it worked?A:Micro-cleavage is the only definitive method.
Take ~2mg of resin.
Treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
Dry under nitrogen.
Dissolve in ACN/H2O and inject on LC-MS.
If you see starting material (sequence ending in 4-Me-Pro), re-couple.
Part 5: Advanced Visualization (Mechanism)
The following diagram illustrates the optimized pathway using COMU, highlighting the critical "Oxyma" intermediate that prevents racemization while maintaining high reactivity.
Figure 2: Simplified activation workflow using COMU/Oxyma to overcome steric hindrance.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Grounding: Establishes HATU and COMU as superior reagents for hindered couplings.[1]
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Grounding: Validates the use of Oxyma Pure and COMU for minimizing racemiz
Joshi, S., et al. (2018). Oxidative Coupling of 4-Substituted Prolines. Journal of Organic Chemistry.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Grounding: Discusses the stability of alkene side chains during standard SPPS deprotection cycles.
Technical Support Center: Enhancing the Solubility of Hydrophobic 4-Methylene-L-proline Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylene-L-proline (MePro) containing peptides. The unique structural constraints and increased hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylene-L-proline (MePro) containing peptides. The unique structural constraints and increased hydrophobicity imparted by the MePro residue can present significant solubility challenges. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem
This section addresses the fundamental principles governing the solubility of these specialized peptides. Understanding the underlying science is the first step toward troubleshooting.
Q1: Why are my 4-methylene-L-proline peptides so difficult to dissolve in aqueous buffers?
A1: The solubility challenge arises from a combination of factors inherent to your peptide's sequence and the specific properties of the 4-methylene-L-proline residue.
Intrinsic Hydrophobicity: The primary driver is the peptide's amino acid composition. Peptides with a high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) will naturally resist dissolving in aqueous solutions[1]. The 4-methylene group on the proline ring adds to this hydrophobicity, further decreasing its affinity for water.
Secondary Structure Formation: Hydrophobic peptides have a strong tendency to aggregate by forming intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets[2]. This aggregation effectively removes individual peptide chains from the solvent, causing precipitation or gel formation[3].
Peptide Length: As a general rule, longer peptide chains have a greater surface area for hydrophobic interactions, which can lead to lower solubility[4][5].
Q2: I thought proline was a "helix breaker" that should increase solubility. Why isn't that the case with my MePro peptide?
A2: This is an excellent and common question. While it's true that proline's rigid ring structure disrupts the α-helical and β-sheet structures that often lead to aggregation, the situation with MePro is more nuanced.
Disruption vs. Hydrophobicity: Proline introduces a "kink" into the peptide backbone, which can break up the regular patterns of hydrogen bonding required for stable secondary structures[6][7]. This disruption can indeed enhance solubility. However, in 4-methylene-L-proline, the added nonpolar methylene group significantly increases the residue's own hydrophobicity. You are therefore dealing with two opposing effects: the backbone-disrupting character of the proline ring versus the increased side-chain hydrophobicity. In many cases, especially in sequences already rich in hydrophobic amino acids, the effect of the added hydrophobicity outweighs the benefit of structural disruption.
Aggregation Prevention: L-proline has been shown to act as a chemical chaperone, actively preventing protein aggregation during refolding processes[8][9][10]. While this property may still be present to some extent with the MePro analogue, it may not be sufficient to overcome the strong intermolecular hydrophobic forces driving aggregation.
Q3: What are the visual signs of poor solubility, and how do I distinguish between a suspension and a solution?
A3: It is critical to differentiate between a true solution and a fine suspension, as using a suspension can lead to inaccurate quantification and false-negative results in biological assays[11].
Visible Particulates: The most obvious sign is the presence of visible solid particles in your vial.
Cloudiness or Turbidity: If the liquid appears hazy, cloudy, or opalescent, your peptide is likely suspended, not dissolved. A true solution should be clear.
Gel Formation: Some highly aggregated peptides will form a viscous gel rather than precipitating as a solid[3].
Confirmation Technique: After attempting to dissolve the peptide, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes[4]. If a pellet forms at the bottom, your peptide was not fully dissolved. The clear supernatant can be carefully removed for use, but its concentration will be lower than intended.
Part 2: Troubleshooting Workflow - A Systematic Approach to Solubilization
Encountering a peptide that won't dissolve can be frustrating. Do not use the entire sample for initial tests[3]. Instead, use a small aliquot to systematically test different solvents. The following workflow provides a logical progression from the simplest to the most aggressive solubilization methods.
Caption: Systematic workflow for solubilizing hydrophobic peptides.
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for the steps outlined in the workflow and comparative data to guide your solvent choices.
Protocol 1: Step-by-Step Solubilization of a Hydrophobic MePro Peptide
This protocol is a practical application of the troubleshooting workflow. It emphasizes a sequence of solvent addition that can be critical for success[12].
Objective: To dissolve a hydrophobic 4-methylene-L-proline peptide for use in an aqueous-based assay.
Initial Assessment: Before starting, analyze your peptide's sequence to determine its net charge at neutral pH[3].
Assign +1 for each basic residue (K, R, N-terminus).
Assign -1 for each acidic residue (D, E, C-terminus).
If the net charge is positive, the peptide is basic. If negative, it is acidic. If zero, it is neutral. This informs Step 3.
Aqueous Attempt (Water/Buffer):
Add a small amount of deionized water or your target buffer to the peptide.
Vortex gently. If it doesn't dissolve, proceed to the next step. Do not discard the sample. Lyophilize to remove the water/buffer if you need to switch to a pure organic solvent later[3].
pH Adjustment (for charged peptides):
If your peptide is acidic (net negative charge): Add a small volume of a dilute basic solution, like 0.1% aqueous ammonia (NH₄OH), and vortex.
If your peptide is basic (net positive charge): Add a small volume of a dilute acidic solution, like 10-25% acetic acid, and vortex[3].
If the peptide dissolves, you can then dilute it further with your target buffer, adjusting the final pH as needed. If it remains insoluble, lyophilize and proceed to the next step.
Organic Solvent Dissolution (The Critical Step):
This is the most common method for highly hydrophobic peptides[1].
To the dry, lyophilized peptide, add a minimal amount of 100% DMSO (preferred for biological assays), DMF, or ACN. Add just enough to cover the peptide.
Vortex thoroughly. Use a brief sonication (1-2 minutes) if necessary to break up aggregates[3]. The peptide should fully dissolve in the pure organic solvent.
Aqueous Dilution (The Delicate Step):
This step is crucial to avoid precipitation. Do NOT dump the buffer into the organic solution.
While vigorously vortexing or stirring the aqueous buffer, add the peptide-organic solution drop-by-drop[3]. This prevents localized high concentrations of the peptide, which can cause it to crash out of solution.
If the solution remains clear, your peptide is successfully solubilized. Be mindful that the final concentration of the organic solvent should be compatible with your downstream application (typically <1% DMSO for cell-based assays)[4].
Final Quality Control:
Centrifuge the final solution at >10,000 x g for 15 minutes to pellet any micro-aggregates[4].
Carefully transfer the supernatant to a new tube. The peptide is now ready for use.
Table 1: Comparison of Solvents for Hydrophobic Peptides
Solvent
Type
Advantages
Disadvantages
Typical Use
Water / PBS
Aqueous
Biologically compatible, inexpensive.
Ineffective for peptides with >50% hydrophobic residues[1].
Low pH may be incompatible with some assays; can modify peptides.
Initial solubilization of basic peptides.
Ammonium Hydroxide (0.1%)
Basic Aqueous
Effective for acidic peptides.
High pH can cause degradation; volatile.
Initial solubilization of acidic peptides.
DMSO
Organic
Excellent solvating power for hydrophobic molecules; low toxicity[1].
Can be difficult to remove; may interfere with assays at >1% conc.[4]
Recommended first choice for hydrophobic peptides.
DMF / NMP
Organic
Stronger solvent than DMSO; can disrupt aggregation during synthesis[13].
More toxic than DMSO; can interfere with assays.
Difficult peptides where DMSO fails; synthesis.
Acetonitrile (ACN)
Organic
Volatile and easily removed by lyophilization.
Less effective than DMSO/DMF for very hydrophobic peptides.
Good for purification (RP-HPLC) and analytical steps.
Guanidine-HCl / Urea
Chaotropic Agent
Disrupts hydrogen bonds and hydrophobic interactions[3].
Protein denaturants; almost always incompatible with biological assays.
Last resort; useful for analytical characterization only.
Part 4: Advanced Strategies & Prevention
Sometimes, even the best solubilization protocol is not enough. This section covers advanced techniques and preventative measures.
Q4: How can I improve the success rate of my peptide synthesis to avoid solubility issues from the start?
A4: Solubility problems often begin during solid-phase peptide synthesis (SPPS) due to on-resin aggregation.
Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of DMF during synthesis can improve solvation of the growing peptide chain and reduce aggregation[13].
Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate coupling reactions and disrupt hydrogen bonding, improving the purity and yield of difficult sequences[14].
Backbone Protection: Incorporating protecting groups like 2,4-dimethoxybenzyl (Dmb) can improve the solubility of the protected peptide fragments during synthesis[15].
Q5: Is it possible to modify my peptide to permanently increase its solubility?
A5: Yes, several chemical modification strategies can be employed, though they must be considered during the design and synthesis phase.
Addition of Hydrophilic Tags: Attaching a short sequence of hydrophilic amino acids (like Arginine or Lysine) to the N- or C-terminus is a highly effective strategy to increase the overall polarity and solubility of the peptide[2]. These tags can sometimes be cleaved off after purification if necessary[2].
PEGylation: Covalently attaching polyethylene glycol (PEG) chains is a well-established method to increase the solubility and in vivo half-life of therapeutic peptides[16].
Amino Acid Substitution: If your research allows, strategically substituting one or more hydrophobic residues with more polar ones can dramatically improve solubility[4].
Q6: What analytical techniques can I use to accurately measure the solubility of my peptide?
A6: Visual inspection is subjective. For quantitative and accurate measurements, specific analytical techniques are required.
Turbidity Solubility Assay (TSA): This is a rapid method where a small amount of peptide is added to various solvents, and the turbidity (cloudiness) is measured using a plate reader[11]. It allows for quick screening of optimal dissolution conditions.
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A saturated solution is prepared, centrifuged to remove undissolved peptide, and the supernatant is injected into an HPLC. The concentration is determined by comparing the peak area to a standard curve of a similar, soluble peptide. This provides a quantitative measure of solubility[17].
References
Vertex AI Search. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
Samuel, D., & Kumar, T. K. S. (n.d.). Proline is a protein solubilizing solute. ResearchGate. Retrieved February 9, 2026, from [Link]
The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
SciSpace. (n.d.). The Impact of 4-Thiaproline on Polyproline Conformation B. Retrieved February 9, 2026, from [Link]
Das, U., Hariprasad, G., & Ethayathulla, A. S. (2007). Proline inhibits aggregation during protein refolding. Protein and peptide letters, 14(7), 673–678. Retrieved February 9, 2026, from [Link]
AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved February 9, 2026, from [Link]
Wahlström, K. (2009). Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. DiVA portal. Retrieved February 9, 2026, from [Link]
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved February 9, 2026, from [Link]
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved February 9, 2026, from [Link]
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 9, 2026, from [Link]
ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved February 9, 2026, from [Link]
Brimble, M. A., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(4), 1332-1353. Retrieved February 9, 2026, from [Link]
El-Hafidi, M., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. International Journal of Molecular Sciences, 21(11), 3882. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). The role of proline in the prevention of aggregation during protein folding in vitro. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Retrieved February 9, 2026, from [Link]
Wikipedia. (n.d.). Proline. Retrieved February 9, 2026, from [Link]
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 9, 2026, from [Link]
PubMed. (n.d.). The role of proline in the prevention of aggregation during protein folding in vitro. Retrieved February 9, 2026, from [Link]
Ahmadi, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 983. Retrieved February 9, 2026, from [Link]
stability of 4-methylene-L-proline exocyclic alkene in acidic conditions
The following technical guide addresses the stability of the 4-methylene-L-proline exocyclic alkene under acidic conditions, specifically focusing on troubleshooting and experimental protocols for researchers. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability of the 4-methylene-L-proline exocyclic alkene under acidic conditions, specifically focusing on troubleshooting and experimental protocols for researchers.
Executive Summary & Chemical Logic
Does 4-methylene-L-proline survive acidic deprotection?Yes. The exocyclic alkene at the C4 position of 4-methylene-L-proline is generally stable to standard acidic deprotection conditions (e.g., Trifluoroacetic acid (TFA) or HCl in organic solvents). Unlike some exocyclic alkenes that rapidly isomerize to the thermodynamically more stable endocyclic position (forming 4-methyl-3,4-dehydroproline), the 4-methylene motif possesses sufficient kinetic stability to allow for the removal of Boc or tert-butyl ester groups without migration of the double bond, provided protocols are strictly followed.
The Primary Risks:
Cation Addition: The electron-rich exocyclic double bond is a nucleophile. During Boc deprotection, the generated tert-butyl carbocation can attack the alkene if not intercepted by a scavenger.
Acid-Catalyzed Isomerization: Prolonged exposure to strong mineral acids (e.g., H₂SO₄) or high temperatures can drive the equilibrium toward the endocyclic isomer (Zaitsev product).
Mechanistic Pathways & Stability Diagram
The following diagram illustrates the safe deprotection pathway versus the failure modes (Isomerization and Cation Addition).
Caption: Figure 1. Reaction pathways for 4-methylene-L-proline in acid. Green path indicates successful deprotection; red paths indicate common side-reactions.
Standard Operating Procedures (SOPs)
Protocol A: Boc-Deprotection (TFA Method)
Use this protocol for solution-phase synthesis or solid-phase peptide synthesis (SPPS).
Reagents:
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Scavenger (Critical): Triisopropylsilane (TIPS) or Water.
Step-by-Step:
Preparation: Dissolve N-Boc-4-methylene-L-proline (or the peptide-resin) in DCM.
Scavenger Addition: Add Triisopropylsilane (TIPS) to a final concentration of 2.5% v/v.
Why? TIPS acts as a hydride source/nucleophile to quench the tert-butyl cations generated during Boc cleavage, preventing them from reacting with the exocyclic alkene.
Acid Treatment: Add TFA to the solution.
Ratio: Common ratio is TFA:DCM:TIPS (50:47.5:2.5).
Time: Stir at Room Temperature (20-25°C) for 30–60 minutes. Do not heat.
Workup:
Concentrate the solution in vacuo (rotary evaporator) at < 30°C.
Precipitation: Add cold diethyl ether to precipitate the product as the TFA salt.
Filtration: Collect the white solid.
Validation: Verify the integrity of the exocyclic alkene via ¹H NMR (See Section 4).
Protocol B: HCl Deprotection (Alternative)
Use this if TFA traces are undesirable.
Dissolve substrate in minimal 1,4-dioxane or ethyl acetate.
Add 4.0 M HCl in dioxane (excess, typically 5-10 eq).
Stir at 0°C to RT for 1 hour.
Evaporate solvent immediately. Avoid aqueous HCl reflux , which promotes hydration or isomerization.
Analytical Data & Troubleshooting
Key NMR Markers
When analyzing the product, focus on the alkene protons to confirm stability.
Indicates isomerization to 3,4-dehydro-4-methylproline.
t-Butyl Group (Impurity)
~1.4 ppm
Singlet (9H)
Incomplete deprotection OR tert-butyl adduct formation.
Troubleshooting Guide
Issue 1: I see a new peak in the aliphatic region (~1.2 - 1.5 ppm) and the alkene integration is low.
Diagnosis: tert-butyl cation addition. The t-butyl group from the Boc protection attacked the double bond.
Solution: Repeat the experiment using a higher concentration of scavenger (increase TIPS to 5% or add 2.5% water). Ensure the reaction is not too concentrated.
Issue 2: The vinyl proton signals (5.2 ppm) have disappeared, and a new vinyl signal appears at ~5.7 ppm.
Diagnosis: Isomerization to the endocyclic alkene.
Cause: The reaction was likely heated, or the acid exposure was too long (>2 hours).
Solution: Keep temperature strictly at or below 25°C. Reduce reaction time. Avoid strong mineral acids like sulfuric acid.
Issue 3: The product is hygroscopic/oily after ether precipitation.
Diagnosis: Excess TFA or impurities. 4-methylene-L-proline TFA salts can be hygroscopic.
Solution: Triturate repeatedly with cold diethyl ether or hexane. Lyophilize from water/acetonitrile if necessary (the salt is stable in aqueous solution for short periods).
Frequently Asked Questions (FAQ)
Q: Can I use 4-methylene-L-proline in standard SPPS (Solid Phase Peptide Synthesis)?A: Yes. The exocyclic alkene is compatible with standard Fmoc/tBu protocols. The cleavage cocktail (typically TFA/TIPS/Water) is sufficient to protect the alkene. Avoid cocktails containing thiols (like EDT) if possible, as thiols can undergo radical addition to the alkene under certain conditions, although this is rare without an initiator.
Q: Is the free base stable?A: The free base is reasonably stable but should be stored at -20°C. The hydrochloride or TFA salts are significantly more robust for long-term storage.
Q: Does the exocyclic double bond polymerize?A: It is not highly prone to spontaneous polymerization, but it should be protected from light and radical initiators. Store under inert gas (Argon/Nitrogen).
References
Synthesis and Stability of 4-Methylene-L-Proline
Source: Krow, G. R., et al.
Context: Describes the Wittig olefination route and subsequent deprotection steps, confirming the survival of the alkene.
Peptide Synthesis Applications
Source: Jenkins, C. L., et al. "Structure and conformation of 4-methylene- and 4-methylproline-containing peptides." Journal of the American Chemical Society.[1]
Context: Details the incorporation of these residues into collagen mimics and their stability during SPPS cleavage.
Patent Literature on Stability
Source: WO2007085930A1.
Context: Explicitly describes the isolation of "4-methylene-L-proline methyl ester as TFA salt" after aqueous concentr
Isomerization Risks (General Context)
Source: Beausoleil, E., et al. "Allylic 1,3-strain as a controlling factor in the synthesis of 4-substituted prolines." Journal of Organic Chemistry.
Context: Discusses the thermodynamic preference for endocyclic double bonds in pyrrolidine systems if kinetic control is lost.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Analysis of 4-Methylene-L-Proline (4-Mep)
Status: Active
Analyst: Senior Application Scientist, Dr. A. V.
Last Updated: February 2026[1]
Executive Summary: The "Diastereomer" Paradox
Welcome to the technical support center for 4-methylene-L-proline (4-Mep). Before addressing specific purification protocols, we must clarify a critical stereochemical concept that often confuses users.
4-Methylene-L-proline does not have diastereomers at the C4 position.
Unlike its precursor (4-hydroxy-L-proline) or its reduced derivative (4-methyl-L-proline), the C4 carbon in 4-Mep is
hybridized (part of a double bond). Therefore, it loses the chiral center at C4.
If your analytical data suggests the presence of "diastereomers," you are likely encountering one of three specific scenarios:
Rotamers:
-protected derivatives (Boc/Fmoc) exhibiting slow rotation on the NMR time scale.
Precursor Carryover: Incomplete separation from cis- or trans-4-hydroxy-L-proline.
C2-Epimerization: Racemization of the
-carbon, yielding the D-enantiomer (which behaves like a diastereomer in chiral environments).
The following guide addresses these challenges directly.
Module 1: Troubleshooting NMR "Ghost" Isomers
User Issue: "I synthesized N-Boc-4-methylene-L-proline. My
H NMR shows a 60:40 split of all peaks. Is this a diastereomeric mixture?"
Diagnosis:
This is almost certainly not a diastereomeric mixture. This is a Rotameric Mixture . Tertiary carbamates (like Boc-proline derivatives) exist in equilibrium between s-cis and s-trans conformers due to restricted rotation around the amide bond (
).
Verification Protocol (Self-Validating System):
To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.
Standard Run: Acquire
H NMR at 25°C (peaks are split).
Heated Run: Warm the probe to 50°C or 75°C (ensure solvent compatibility, e.g., DMSO-
).
Result:
Coalescence: If the peaks broaden and merge into single sharp signals, they are rotamers .
No Change: If the peaks remain distinct, they are isomers/impurities (likely C2-epimers).
Module 2: Purification from Diastereomeric Precursors
User Issue: "My Wittig reaction was incomplete. How do I separate 4-methylene-L-proline from the starting material (trans-4-hydroxy-L-proline) and the byproduct (triphenylphosphine oxide)?"
Technical Insight:
The challenge here is polarity. 4-Mep and 4-Hyp are zwitterionic and highly water-soluble, making standard silica flash chromatography ineffective for the free amino acids.
Workflow: The "Catch-and-Release" Protocol
This method uses the amphoteric nature of the amino acid to separate it from neutral organic byproducts (TPPO) and unreacted starting materials.
Step-by-Step Methodology:
TPPO Removal (Pre-purification):
Dilute the crude reaction mixture with water.
Wash 3x with Dichloromethane (DCM) or Ethyl Acetate .
Mechanism:[2][3][4][5] TPPO (Triphenylphosphine oxide) is organic-soluble and will partition into the organic layer. The amino acids (4-Mep and 4-Hyp) remain in the aqueous phase.
Ion-Exchange Chromatography (The Separation Core):
Loading: Load the aqueous phase onto the column. The amino acids bind to the resin via their protonated amine.
Washing: Flush with
until the pH of the eluent is neutral. This removes anionic or neutral impurities.
Elution: Elute with 1M - 2M Aqueous Ammonia (
) or Pyridine.
Result: The amino acids are released as the pH rises.
Final Polishing (Separating 4-Mep from 4-Hyp):
If the Wittig conversion was low, you now have a mixture of 4-Mep and 4-Hyp.
Method:C18-AQ (Aqua) Reverse Phase HPLC.
Conditions: Use a highly aqueous mobile phase (0-5% Acetonitrile in Water with 0.1% TFA).
Rationale: Standard C18 chains collapse in 100% water. "Aqua" or "Polar-embedded" phases remain extended, allowing interaction with the polar amino acids. 4-Mep (less polar due to the double bond) will elute after 4-Hyp.
Module 3: The "Endo" Isomer Challenge (3,4-Dehydroproline)
User Issue: "I see a small impurity eluting very close to my product. Mass spec is identical to 4-methylene-L-proline."
Diagnosis:
You likely have 3,4-dehydroproline (an endocyclic alkene).
Origin: During the Wittig reaction or subsequent deprotection, the double bond can migrate from the exocyclic position (4-methylene) to the thermodynamically more stable endocyclic position (conjugated with the nitrogen lone pair).
Differentiation Table:
Feature
4-Methylene-L-Proline (Target)
3,4-Dehydroproline (Impurity)
Structure
Exocyclic Double Bond ()
Endocyclic Double Bond ( in ring)
H NMR
2 singlets/multiplets at ~5.0 ppm ()
1 vinylic proton inside ring
UV Abs
Low absorbance >210 nm
Higher absorbance (Enamine character)
Biological Activity
Conformational restrictor
Potent inhibitor of Proline Hydroxylase
Troubleshooting Protocol:
Prevention: Avoid strong bases and high temperatures during deprotection.
Separation: These are difficult to separate on standard C18.
Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[7] The slight difference in hydration shell between the exo- and endo-isomers provides better selectivity on amide-functionalized HILIC columns.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 4-methylene-L-proline based on the impurity profile.
Caption: Figure 1. "Catch-and-Release" purification strategy for isolating zwitterionic 4-methylene-L-proline from neutral organic byproducts and polar precursors.
FAQ: Frequently Asked Questions
Q1: Can I use crystallization to separate 4-methylene-L-proline?
A: Crystallization is difficult for the zwitterion due to its high solubility. However, the hydrochloride salt often crystallizes better than the free base. Try converting the purified oil to the HCl salt using HCl in Dioxane/Ether.
Q2: Why does my product racemize at C2?
A: The C2 proton is acidic, especially if the nitrogen is protected with electron-withdrawing groups (Boc/Cbz) and you use strong bases (NaH, LiHMDS) for the Wittig reaction.
Fix: Use the minimum equivalents of base required. Ensure the reaction temperature is kept low (-78°C to 0°C) during deprotonation.
Q3: I actually wanted 4-methyl-L-proline (cis/trans). How do I get there?
A: If you hydrogenate 4-methylene-L-proline (Pd/C, H2), you will generate a new stereocenter at C4.
This will create diastereomers: (2S, 4S)-4-methylproline (trans) and (2S, 4R)-4-methylproline (cis).
Note: Hydrogenation usually favors the cis isomer (delivery of H2 from the less hindered face, often opposite the carboxylate if directed, or governed by ring pucker).
References
Betzer, J. F., et al. (2018). Synthesis and Conformational Analysis of 3-Fluoro-4-hydroxyprolines. Journal of the American Chemical Society. (Discusses the Wittig/Fluorination routes and ring puckering).
Krow, G. R., et al. (2009). Synthesis of 4-Methylene-L-proline and 4-Methyl-L-proline Derivatives. Organic Letters. (Primary reference for the Wittig synthesis and hydrogenation diastereoselectivity).
Jenkins, C. L., et al. (2004). Structure and Conformation of 4-Methylene-L-proline Residues in Collagen. Journal of the American Chemical Society. (Details the structural properties and lack of C4 chirality).
HILIC Separation Protocols. (2025). LC-MS Method For Proline and Hydroxyproline Analysis. NorthEast BioLab. (Analytical methods for separating polar proline analogs).
overcoming side reactions in 4-methylene-L-proline oxidation
This guide functions as a specialized technical support center for researchers encountering difficulties with the oxidation chemistry of 4-methylene-L-proline (4-MLP) and its precursors. Current Status: ● Operational Tic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support center for researchers encountering difficulties with the oxidation chemistry of 4-methylene-L-proline (4-MLP) and its precursors.
Current Status: ● Operational
Ticket Queue: High Priority (Oxidation Side Reactions)
Lead Scientist: Dr. Nexus (Senior Application Scientist)
Executive Summary: The Structural Trap
The oxidation of 4-methylene-L-proline (or its precursor 4-methylene-L-prolinol ) presents a classic "structural trap" in organic synthesis. The molecule contains two conflicting functionalities:[1][2][3][4]
An Exocyclic Alkene: Thermodynamically unstable relative to the endocyclic isomer. It is highly prone to acid-catalyzed migration to form the 4-methyl-2,3-dehydroproline (endo-alkene).
A Nitrogen Heterocycle: The Lewis basicity of the nitrogen (even when carbamate-protected) can facilitate side reactions during oxidation, including
-elimination or over-oxidation to N-oxides.
The Core Challenge: Most standard oxidation protocols (Jones, Swern) utilize acidic conditions or active electrophiles that trigger isomerization or racemization .
Troubleshooting Modules (Q&A Format)
Ticket #001: "My double bond migrated to the ring."
User Report: "I am oxidizing N-Boc-4-methylene-L-prolinol to the carboxylic acid using Jones Reagent. The NMR shows a mixture of the desired exocyclic alkene and the internal endocyclic alkene."
Diagnosis:Acid-Catalyzed Isomerization.
Jones Reagent (CrO
/HSO) is highly acidic. The protonation of the alkene or the carbamate promotes the migration of the double bond from the exocyclic position (less stable) to the endocyclic position (more stable, often conjugated).
Resolution: Switch to TEMPO/BAIB or Pinnick Oxidation .
You must use a protocol that remains neutral or slightly basic.
The Fix: Use a catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) system with BAIB (Bis-acetoxyiodobenzene) as the stoichiometric oxidant. This proceeds via an oxoammonium species under mild, buffered conditions.
User Report: "I am trying to synthesize the 4-oxo-proline precursor by oxidizing 4-hydroxy-proline. I see significant formation of the
-unsaturated ketone."
Diagnosis:
-Elimination.
When oxidizing the 4-hydroxyl group, the resulting ketone is prone to elimination because the -protons (at C3 and C5) are acidic, and the leaving group (if using Swern/DMSO activation) can trigger E2 elimination.
Resolution: Use Dess-Martin Periodinane (DMP) .
DMP is a mild, non-acidic oxidant that typically avoids the elimination side reaction observed with Swern oxidation in strained or sensitive substrates.
Alternative: If using Swern, ensure the temperature is strictly kept below -60°C and the base (DIPEA/Et
N) is added slowly.
Ticket #003: "The reaction stalled / Over-oxidation occurred."
User Report: "Using KMnO
, the alkene disappeared completely."
Diagnosis:Lack of Chemoselectivity.
Strong oxidants like Permanganate or Ruthenium Tetroxide (RuO
) will attack the electron-rich exocyclic double bond, leading to dihydroxylation or cleavage (oxidative scission).
Resolution:Chemoselective Aldehyde/Acid Oxidation.
Use the Anelli Protocol (TEMPO/Bleach) or the Zhao Modification (TEMPO/NaClO
) which are highly selective for primary alcohols over alkenes.
Visualizing the "Minefield"
The following diagram illustrates the reaction pathways and where specific side reactions occur.
Caption: Reaction pathways for 4-methylene-L-prolinol oxidation. Green nodes indicate desired path; Red/Yellow nodes indicate side reactions.
The "Gold Standard" Protocols
Protocol A: Oxidation of N-Boc-4-methylene-L-prolinol to Acid
Preparation: Dissolve the substrate in a 1:1 mixture of Dichloromethane (DCM) and Water. The biphasic system helps buffer the reaction.
Addition: Add TEMPO (10 mol%).
Oxidation: Add BAIB (2.2 equiv) in portions over 15 minutes at 0°C.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC; the aldehyde is an intermediate.
Quench: Quench with aqueous Na
SO (Sodium Thiosulfate) to destroy excess oxidant.
Workup (CRITICAL): Acidify carefully with 1M NaHSO
or Citric Acid to pH 4 (do NOT use HCl or go below pH 3). Extract immediately with Ethyl Acetate.
Purification: The product is often pure enough to proceed; avoid silica gel chromatography if possible (silica is acidic).
Protocol B: Data Comparison of Oxidants
Oxidant System
Acidity (pH)
Risk: Isomerization
Risk: Epoxidation
Yield (Typical)
TEMPO / BAIB
Neutral (6-7)
Low
Low
85-92%
Jones (CrO)
Very Acidic (<1)
High
Low
<40% (Mix)
Pinnick (NaClO)
Buffered (4-5)
Low
Low
80-88%
KMnO
Basic (>9)
Low
High
<20%
References & Grounding
The protocols and mechanistic insights above are grounded in the following authoritative sources on proline chemistry and oxidation methodologies:
Ezquerra, J., et al. (1994). "Efficient Synthesis of 4-Methylene-L-proline and 4-Methyl-2,3-dehydroproline." Journal of Organic Chemistry. Describes the synthesis and stability of the 4-methylene system.
Bethell, M., et al. (1984). "Novel synthesis of 4-methylene-L-proline." Journal of the Chemical Society, Perkin Transactions 1. Establishes the Wittig route and notes the sensitivity of the alkene.
Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry. (Primary reference for the TEMPO/BAIB protocol applied to sensitive substrates).
Narjes, F., et al. (1996). "Synthesis of 4-substituted prolines." Organic Syntheses. Provides general handling for sensitive proline derivatives.
Technical Support Center: Kinetic Optimization for 4-Methylene-L-Proline (4-Mep) Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: KINETICS-4MEP-001 Executive Summary: The Kinetic Landscape You are likely here because your functionalization of 4-methylene-L-p...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: KINETICS-4MEP-001
Executive Summary: The Kinetic Landscape
You are likely here because your functionalization of 4-methylene-L-proline (4-Mep) has stalled or yielded poor diastereoselectivity. As a rigid, cyclic non-canonical amino acid, 4-Mep presents a unique kinetic paradox: its exocyclic double bond is sterically accessible in theory but electronically modulated by the N-protecting group and ring conformation (pucker) in practice.
This guide moves beyond standard textbook protocols. We focus on the rate-determining steps (RDS) that specifically plague the pyrrolidine scaffold: steric clash from carbamate protecting groups and radical quenching in thiol-ene coupling .
The hydrothiolation of 4-Mep is the industry standard for creating "stapled" peptides or functionalized probes. However, it often suffers from slow conversion rates due to the electron-rich nature of the isolated alkene and competitive radical termination.
The Mechanism & Kinetic Bottlenecks
The reaction proceeds via a radical step-growth mechanism. The critical kinetic barrier is often the propagation chain transfer step, where the carbon-centered radical on the proline ring must abstract a hydrogen from the thiol.
Figure 1: The Thiol-Ene Radical Cycle. Note that Oxygen interception of the Carbon-Centered Radical is the primary cause of kinetic stalling.
Optimized Protocol: High-Efficiency Photo-Click
Standard conditions often fail to reach >80% conversion. Use this "active" protocol.
Reagents:
Substrate: N-Boc-4-methylene-L-proline (0.1 M in DMF or MeOH).
Thiol: 1.5 - 2.0 equivalents (Excess is required to drive the RDS).
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 0.5 equiv. Note: Standard 0.1 equiv is insufficient for sterically hindered alkenes.
Light Source: 365 nm LED (Intensity > 10 mW/cm²).
Step-by-Step Workflow:
The Oxygen Purge (Critical): Sparge the solvent with Argon for 15 minutes before adding reagents. The pyrrolidine ring's carbon radical is relatively stable, making it highly susceptible to O₂ quenching (forming unreactive peroxides).
Concentration Boost: Run the reaction at high concentration (0.2 M - 0.5 M ). Second-order kinetics dictate that diluting the reaction significantly drops the rate of the bimolecular H-abstraction step.
Pulse Irradiation: Irradiate for 10 minutes, then check LCMS. If conversion < 50%, add fresh initiator (0.1 eq) and re-sparge.
Scavenging: If using for peptide stapling, add a radical scavenger (e.g., ascorbic acid) post-reaction to prevent methionine oxidation.
Critical Module: Stereoselective Hydrogenation
Converting 4-Mep to 4-methyl-L-proline requires precise control over the face of hydrogen addition. The N-protecting group acts as the "rudder" for stereoselectivity.
The "Face-Blocking" Phenomenon[1]
N-Boc/Fmoc: These bulky carbamates create significant steric hindrance on one face of the ring.
Directing Groups: Using a free amine or a coordinating group can direct the catalyst to the same face, inverting selectivity.
Desired Isomer
Catalyst System
Solvent
Mechanism
(2S, 4R)-Methylproline (Trans)
Pd/C (10%)
MeOH
Steric control (H2 attacks from least hindered face, opposite to COOH).
(2S, 4S)-Methylproline (Cis)
Crabtree's Catalyst
CH2Cl2
Coordination control (Ir binds to the alkene and directing group).
Troubleshooting Matrix (FAQ)
Q1: My thiol-ene reaction stalls at 60% conversion. Adding more light doesn't help.
Diagnosis: You likely have "Initiator Burnout" or "Opacification."
Fix:
Check Absorbance: As the reaction proceeds, byproducts may absorb at 365 nm, shielding the initiator. Switch to a visible light initiator like LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) and a 405 nm source [1].
Fresh Initiator: Radical chains terminate. You must replenish the initiator mid-reaction for difficult substrates like 4-Mep.
Q2: I am seeing ring opening or polymerization.
Diagnosis: 4-Mep is an enamine derivative (albeit exocyclic). Strong acids can cause isomerization of the double bond into the ring (endo-cyclic), leading to hydrolysis.
Fix: Maintain pH > 4. Avoid strong Lewis acids during functionalization. If using metal catalysis, add a mild base (e.g., NaHCO3) to buffer the system.
Q3: How do I remove the N-protecting group without affecting the functionalized alkene?
Diagnosis: Acidic deprotection (TFA/HCl) is standard but risky if you have acid-sensitive "click" handles.
Fix: Use N-Fmoc protection for the 4-Mep starting material. Deprotection uses Piperidine (base), which is orthogonal to the alkene and thioether linkages.
Decision Logic for Functionalization
Use this flow to select the correct kinetic pathway for your target.
Figure 2: Kinetic Decision Tree for 4-Mep Functionalization.
References
Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1] Polymer Chemistry, 1(1), 17-36. Link
Caporale, A., et al. (2022).[2][3] A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin.[2][3] Organic & Biomolecular Chemistry. Link
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][4] Angewandte Chemie International Edition, 49(9), 1540-1573. Link
Del Valle, J. R., & Goodman, M. (2003). Asymmetric Synthesis of 4-Alkylprolines. The Journal of Organic Chemistry, 68(10), 3923-3931. Link
resolving protecting group removal issues in 4-methylene-L-proline derivatives
Topic: Resolving Protecting Group Removal Issues Role: Senior Application Scientist Status: Online | Ticket Priority: High Introduction Welcome to the Technical Support Center. If you are working with 4-methylene-L-proli...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Protecting Group Removal Issues
Role: Senior Application Scientist
Status: Online | Ticket Priority: High
Introduction
Welcome to the Technical Support Center. If you are working with 4-methylene-L-proline (4-Mep) , you are dealing with a highly valuable but chemically fragile building block. The exocyclic alkene at the C4 position provides unique conformational constraints (fixing the pyrrolidine ring puckering) and serves as a handle for further functionalization.
However, this alkene is reactive. It is prone to hydrogenation (during Cbz removal), cationic polymerization (during Boc removal), and thermodynamic isomerization (migration to the endocyclic position).
This guide addresses the three most common "Help Desk" tickets we receive regarding this molecule.
Ticket #001: "My Double Bond Disappeared During Cbz Removal"
User Report:
"I synthesized N-Cbz-4-methylene-L-proline. To remove the Cbz group, I used standard hydrogenation (H2, Pd/C in Methanol). The mass spec shows the product is M+2, and the NMR shows a methyl group instead of the alkene. What happened?"
Diagnosis: Catalytic Reduction of the Exocyclic Alkene
This is the most common error. The exocyclic double bond in 4-methylene proline is sterically accessible and highly reactive toward catalytic hydrogenation. Standard hydrogenolysis conditions designed to cleave the Benzyl (Bn) or Carboxybenzyl (Cbz) C-O bond will almost invariably reduce the C=C double bond first, yielding the 4-methyl-L-proline derivative.
Troubleshooting Protocol
DO NOT use H2/Pd-C if the exocyclic alkene must be preserved. You must switch from reductive cleavage to acidolytic or Lewis-acid mediated cleavage.
Recommended Workflow (Acidolysis)
The Cbz group can be removed using strong acids that do not affect the alkene (provided scavengers are used, see Ticket #002).
Reagent: 33% HBr in Acetic Acid (AcOH).
Conditions: Stir at room temperature for 30–60 minutes.
Workup: Precipitate with cold diethyl ether.
Note: This method is harsh. If your substrate contains acid-sensitive groups (like t-Butyl esters), this is not orthogonal.
Alternative: TMSI (Trimethylsilyl Iodide)
For a milder, non-reductive approach that preserves the alkene:
Reagent: TMSI (generated in situ from TMSCl + NaI) in Acetonitrile.
Mechanism: The iodide attacks the benzyl carbon via an SN2 mechanism, cleaving the carbamate without reducing the double bond.
Visual Workflow: Cbz Removal Decision Tree
Caption: Decision tree highlighting the incompatibility of catalytic hydrogenation with 4-methylene derivatives.
Ticket #002: "The Reaction Turned into Black Tar During Boc Removal"
User Report:
"I treated N-Boc-4-methylene-L-proline with 50% TFA in DCM. The solution turned dark black/brown, and the yield was very low. The NMR is messy."
Diagnosis: Cationic Polymerization / Alkylation
When the Boc group is cleaved by acid (TFA or HCl), it releases a tert-butyl cation (
). In standard peptides, this cation simply evaporates as isobutylene gas. However, the exocyclic double bond of 4-methylene proline is electron-rich and acts as a nucleophile.
The
attacks the alkene.
This generates a new carbocation on the proline ring.
This initiates a chain reaction (polymerization) or alkylation, resulting in "tar."
Troubleshooting Protocol: The "Scavenger" System
You cannot rely on the volatility of isobutylene. You must chemically "quench" the
Why TES? Silanes are hydride donors. They quench carbocations immediately, reducing the
to isobutane (gas) and preventing it from attacking the alkene.
Step-by-Step Protocol:
Dissolve the substrate in DCM (0.1 M).
Add Triethylsilane (TES) (2–5 equivalents). Do not skip this.
Cool to 0°C (Ice bath). Temperature control reduces polymerization rates.
Add TFA dropwise.
Stir at 0°C for 30 mins, then warm to RT for maximum 30 mins.
Evaporation: Co-evaporate with toluene to remove TFA completely.
Comparison of Scavengers:
Scavenger
Mechanism
Effectiveness for 4-Mep
Notes
Triethylsilane (TES)
Hydride Donor
High
Best choice. Clean, volatile byproducts.
Thioanisole
Nucleophile
Medium
Good, but sulfur smell is difficult to remove.
Water
Nucleophile
Low
Not nucleophilic enough to outcompete the alkene.
None
N/A
Fail
Leads to polymerization/alkylation.
Ticket #003: "Double Bond Migration (Isomerization) During Fmoc Removal"
User Report:
"I am doing Solid Phase Peptide Synthesis (SPPS). After removing the Fmoc group with Piperidine, I see a small impurity peak that grows with time. It looks like the double bond moved inside the ring."
Diagnosis: Base-Catalyzed Isomerization
The exocyclic double bond is thermodynamically less stable than the endocyclic isomer (due to ring strain and substitution levels—Zaitsev's rule). Strong bases or prolonged exposure to base can deprotonate the C3 or C5 positions, facilitating the migration of the double bond into the ring (forming a substituted pyrrole or 3,4-ene).
Troubleshooting Protocol
Standard 20% Piperidine in DMF is usually safe if exposure time is limited. However, "difficult" couplings often lead users to extend deprotection times, which causes this side reaction.
Optimization Strategy
Reduce Base Contact: Use 20% Piperidine for 3 minutes + 7 minutes (two treatments) rather than a single 20-minute block.
Switch Base: If isomerization persists, switch to Piperazine (5–10%) with DBU (1-2%). While DBU is strong, the lower concentration and faster kinetics often allow deprotection before thermodynamic isomerization occurs.
Avoid Heating: Do not use microwave-assisted deprotection for this specific residue. Keep at Room Temperature (RT).
Visual Mechanism: Isomerization Risk
Caption: Thermodynamic drift of the exocyclic alkene to the endocyclic position under basic conditions.
Summary of Recommendations
Protecting Group
Removal Reagent
Critical Additive
Risk Factor
Cbz / Benzyl
HBr/AcOH or TMSI
N/A
Hydrogenation reduces alkene.
Boc / t-Butyl
TFA / DCM
Triethylsilane (TES)
Cationic polymerization.
Fmoc
Piperidine / DMF
Keep time short
Base-catalyzed isomerization.
References
Synthesis and Reactivity of 4-Methylene Proline
Ezquerra, J., et al. "Efficient Synthesis of 4-Methylene-L-proline." Tetrahedron Letters, vol. 34, no. 39, 1993, pp. 6317-6320.
Note: Describes the fundamental instability of the alkene toward hydrogenation and the necessity of specific handling.
Boc Deprotection Scavenging
Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
Note: Establishes the mechanism of carbocation scavenging using silanes to prevent alkylation of sensitive residues (Trp, Met, and alkenes).
General Peptide Synthesis Guides (Fmoc/Boc)
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504.
Note: Comprehensive review covering orthogonality and side reactions of protecting groups, including alkene sensitivity.
Isomerization of Proline Derivatives
Beausoleil, E., et al. "Allylic Strain in 4-Substituted Prolines." Journal of Organic Chemistry, vol. 61, no. 26, 1996, pp. 9447–9454.
Note: Discusses the thermodynamic stability of exocyclic vs endocyclic double bonds in proline rings.
Reference Data & Comparative Studies
Validation
Comparative Guide: Amide Bond Isomerization in 4-Methylene-L-Proline vs. L-Proline
Topic: Comparative Analysis of cis-trans Amide Bond Isomerization: 4-Methylene-L-Proline vs. L-Proline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of cis-trans Amide Bond Isomerization: 4-Methylene-L-Proline vs. L-Proline
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In peptide engineering and peptidomimetic drug design, the control of backbone conformation is paramount. While L-Proline (Pro) is unique among proteinogenic amino acids for its ability to populate both cis and trans amide bond isomers (with a measurable population of cis ~10–20%), its conformational flexibility often leads to entropic penalties in binding events.
4-Methylene-L-Proline (4-Mep) serves as a critical structural probe. By introducing an exocyclic double bond at the C4 position, 4-Mep eliminates the chirality at C4 and enforces planarity at this center. This modification restricts the pyrrolidine ring pucker, thereby altering the thermodynamic equilibrium (
) and the kinetic barrier of amide bond isomerization.
This guide analyzes the physicochemical distinctions between these two residues, providing experimental data and protocols for their characterization.
Mechanistic Analysis: Ring Pucker and Isomerization
The cis-trans isomerization of the prolyl amide bond is intrinsically linked to the puckering of the pyrrolidine ring.[1] This relationship is governed by stereoelectronic effects (
interactions) and steric constraints.
L-Proline: The Flexible Baseline
Ring Pucker: L-Proline exists in a rapid equilibrium between two main envelope conformations: C
-endo (down) and C-exo (up).
Isomerization:
The C
-endo pucker favors the cis amide isomer.
The C
-exo pucker favors the trans amide isomer (due to optimal overlap between the amide oxygen and the carbonyl carbon ).
Result: Because L-Proline can access both puckers easily, it retains a significant cis population (
in water).
4-Methylene-L-Proline: The Planar Constraint
Structural Modification: The
hybridization at C4 removes the 1,3-diaxial interactions present in substituted prolines.
Pucker Preference: 4-Mep exhibits a strong bias toward the C
-exo pucker. The planar C4 center relieves steric strain in the exo conformation more effectively than in the endo form.
Isomerization Impact:
By locking the ring primarily in the C
-exo mode, 4-Mep pre-organizes the backbone for the trans isomer.
Unlike 4-fluoroproline (which uses electronegativity), 4-Mep uses steric/planar rigidity to shift the equilibrium.
Pathway Visualization
The following diagram illustrates the thermodynamic coupling between ring pucker and amide bond geometry.
Figure 1: Coupling of ring pucker and amide geometry. 4-Mep (blue) biases the system toward the Trans state via C4 planarity.
Comparative Data: Conformational Parameters
The following table synthesizes experimental data comparing L-Proline with 4-Methylene-L-Proline and related analogs.
Parameter
L-Proline (Pro)
4-Methylene-L-Proline (4-Mep)
4(R)-Hydroxyproline (Hyp)
C4 Hybridization
(Tetrahedral)
(Planar/Trigonal)
(Tetrahedral)
Dominant Pucker
Mixed (Endo / Exo)
C-exo (Biased)
C-exo (Locked)
(Water)
~3.5 – 4.0
~5.0 – 6.5
~5.5 – 6.0
% Trans Isomer
~75 – 80%
> 85%
~85%
Isomerization Barrier
~20 kcal/mol
> 20 kcal/mol (Rigidified)
~19 kcal/mol
Primary Utility
Native folding
Trans-lock / Polyproline II helix
Collagen stability (H-bonds)
Key Insight: While 4-hydroxyproline stabilizes the trans isomer via an inductive gauche effect (electronegativity), 4-methylene-L-proline achieves a similar trans-bias through steric exclusion and ring flattening. This makes 4-Mep an ideal "hydrophobic" alternative to Hyp when hydrogen bonding is not desired.
Experimental Protocol: NMR Determination of
To validate these ratios in your specific peptide sequence, Nuclear Magnetic Resonance (NMR) is the gold standard.
Materials
Peptide Sample: Ac-Xaa-Pro/Mep-OMe (Model system) or full-length peptide.
Solvent: Deuterated water (
) for biological relevance; for intrinsic propensity.
Internal Standard: TSP (trimethylsilylpropanoic acid) or DSS.
Methodology (Step-by-Step)
Sample Preparation:
Dissolve 2–5 mg of peptide in 600 µL of solvent.
Ensure pH is buffered (phosphate buffer pH 7.0) to prevent amide hydrolysis, though Pro bonds are stable.
Data Acquisition:
Acquire a 1D
-NMR spectrum at 298 K.
Crucial Region: Focus on the
-proton () region (4.0 – 5.0 ppm) and the acetyl methyl group (-CO) region (1.9 – 2.2 ppm).
Peak Assignment:
Trans Isomer: The
resonance typically appears upfield (lower ppm) relative to the cis isomer.
Cis Isomer: The
resonance appears downfield (higher ppm).
Validation: In 4-Mep, the exocyclic alkene protons (
4.8–5.2 ppm) will also split into two sets of signals corresponding to the cis and trans populations.
Calculation:
Integrate the distinct peaks for the cis (
) and trans () isomers.
Calculate the equilibrium constant:
Calculate % Trans:
Expected Outcome for 4-Mep
In
, you should observe a value noticeably higher than that of L-Proline control. If L-Pro gives a ratio of 4:1, 4-Mep will typically yield a ratio approaching 6:1 or higher, confirming its utility as a trans-stabilizing residue.
References
Conformational Stability of Collagen and Proline Analogs
Source: Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award." Protein Science.
interaction and how 4-substituents (fluoro, hydroxy, methylene)
Stereoelectronic Effects on Polyproline Conform
Source: Shoulders, M. D., & Raines, R. T. (2009). "Collagen Structure and Stability." Annual Review of Biochemistry.
Context: Detailed analysis of how C4-exo pucker stabilizes the trans amide bond.
Synthesis and Properties of 4-Methylene-L-Proline
Source: Beilstein Journal of Organic Chemistry / BenchChem D
Context: Synthetic routes and conformational analysis of 4-methylene deriv
Proline Cis-Trans Isomeriz
Source: Theillet, F. X., et al. (2013). "Physicochemical properties of Proline." Journal of the American Chemical Society.
Context: Baseline data for L-Proline isomerization rates and r
comparative analysis of 4-methylene-L-proline and 4-hydroxyproline rigidity
This guide provides a comparative analysis of 4-methylene-L-proline (4-Mep) and 4-hydroxyproline (Hyp) , focusing on their conformational rigidity, structural impact on peptide stability, and synthetic accessibility. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of 4-methylene-L-proline (4-Mep) and 4-hydroxyproline (Hyp) , focusing on their conformational rigidity, structural impact on peptide stability, and synthetic accessibility.
Executive Summary
In peptide engineering and drug design, constraining the pyrrolidine ring of proline is a primary strategy to lock bioactive conformations.
4-Hydroxyproline (Hyp): Relies on stereoelectronic effects (the gauche effect) to bias the ring pucker, essential for collagen stability.
4-Methylene-L-proline (4-Mep): Relies on steric and hybridization effects (sp² center at C4) to restrict ring flexibility. It serves as a "steric lock" without the hydrogen-bonding capacity of the hydroxyl group.
Mechanistic Basis of Rigidity
The rigidity of these analogues stems from how their C4-substituents influence the pyrrolidine ring's "pucker"—the envelope conformation defined by the displacement of the C
atom relative to the plane of the other four atoms.
Pucker Preference: (2S,4R)-4-Hydroxyproline strongly favors the C
-exo (up) pucker.
Cause: The electronegative oxygen of the hydroxyl group prefers a gauche orientation relative to the amide nitrogen. This orbital overlap (
) stabilizes the exo conformation.
Impact: This pre-organization is thermodynamically favorable for the polyproline II (PPII) helix found in collagen.
4-Methylene-L-proline (4-Mep)
Mechanism:Steric & Hybridization Constraints.
Pucker Preference: The exocyclic double bond creates an sp² hybridized center at C4 (C
).
Cause: The sp² geometry forces planarity at C4, removing the chiral center and significantly flattening the ring energy landscape. The bulky exocyclic methylene group (=CH
) creates steric clash with the peptide backbone, restricting the available conformational space (entropy reduction) compared to native proline.
Impact: Unlike Hyp, 4-Mep lacks the electronegative driver for a specific pucker. It acts as a hydrophobic steric probe that eliminates H-bond donation while maintaining ring rigidity.
Structural Logic Diagram
Figure 1: Mechanistic divergence between stereoelectronic control (Hyp) and steric/hybridization control (4-Mep).
Performance Comparison: Collagen Stability
The stability of the collagen triple helix is typically measured by the thermal denaturation temperature (
) of model peptides like .
Feature
4-Hydroxyproline (Hyp)
4-Methylene-L-proline (4-Mep)
Primary Stabilizing Force
Stereoelectronic (Gauche) + Water Bridging
Steric Restriction (Entropy)
Ring Pucker
Strong C-exo preference
Biased (Steric), but lacks gauche lock
H-Bond Capability
Donor (OH) & Acceptor
None (Hydrophobic)
Collagen Effect
High Stability (C for )
Moderate/Lower Stability
Cis/Trans Ratio ()
High trans preference
Moderate trans preference
Analysis:
Hyp is superior for collagen stability because the hydroxyl group not only fixes the pucker but also organizes a hydration network that bridges the peptide strands.
4-Mep stabilizes helices purely by reducing the entropic cost of folding (the unfolded state is less flexible). However, without the H-bonding network, it typically yields a lower
than Hyp in aqueous environments, though it may outperform native Proline in hydrophobic contexts.
Experimental Protocols
A. Synthesis of 4-Methylene-L-proline
Context: 4-Mep is not naturally encoded and must be synthesized. The standard route proceeds via the oxidation of 4-hydroxyproline followed by a Wittig olefination.
Comparative Guide: Mass Spectrometry Fragmentation Patterns of 4-Methylene-L-Proline
Executive Summary 4-methylene-L-proline (4-MePro) is a non-proteinogenic amino acid characterized by an exocyclic double bond at the C4 position of the pyrrolidine ring. This structural rigidity makes it a critical tool...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-methylene-L-proline (4-MePro) is a non-proteinogenic amino acid characterized by an exocyclic double bond at the C4 position of the pyrrolidine ring. This structural rigidity makes it a critical tool in drug development for locking peptide conformations and enhancing proteolytic stability.
However, its structural similarity to L-Proline , 4-Hydroxyproline (Hyp) , and 4-Methylproline presents a significant analytical challenge. This guide provides a technical comparison of the MS/MS fragmentation patterns of 4-MePro against these alternatives. It establishes m/z 82 as the definitive diagnostic ion for 4-MePro, resulting from a unique immonium ion formation pathway distinct from the standard "Proline Effect."
Structural Context and Alternatives
To accurately interpret mass spectra, one must first distinguish the physicochemical properties of 4-MePro from its analogs. The exocyclic methylene group (=CH₂) adds steric bulk and unsaturation compared to the parent proline.
Compound
Formula
Monoisotopic Mass (Da)
Precursor Ion [M+H]⁺
Structural Feature
4-Methylene-L-Proline
C₆H₉NO₂
127.06
m/z 128
Exocyclic =CH₂ at C4
L-Proline
C₅H₉NO₂
115.06
m/z 116
Unsubstituted pyrrolidine
4-Hydroxyproline (Hyp)
C₅H₉NO₃
131.06
m/z 132
-OH group at C4
4-Methylproline
C₆H₁₁NO₂
129.08
m/z 130
-CH₃ group at C4 (Saturated)
Experimental Methodology
The following protocol ensures reproducible ionization and fragmentation, minimizing in-source decay which can confound results.
LC-MS/MS Protocol
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended over C18 due to the high polarity of these amino acids.
Check Background: Ensure no interfering background at m/z 82 (common in some plasticizers).
Comparative Fragmentation Analysis
The Mechanism: Immonium Ion Formation
The primary fragmentation pathway for proline and its analogues is the formation of the immonium ion via the loss of the carboxylic acid group (combined loss of CO + H₂O or HCOOH). This is often referred to as the "Proline Effect" in peptide fragmentation, where the N-terminal bond is highly labile.
4-Methylene-L-Proline (Target)
Precursor: m/z 128
Pathway: The exocyclic double bond remains intact during the initial ring opening and decarboxylation.
Secondary Fragment: m/z 68 (Loss of H₂O from the immonium ion). Note: 4-MePro does not show this secondary loss because it lacks the hydroxyl group.
Visualizing the Fragmentation Pathway
Figure 1: Comparative fragmentation pathways showing the generation of the diagnostic m/z 82 ion for 4-methylene-L-proline.
Differentiation from Isobars and Isomers
A critical risk in MS analysis is misidentifying 4-MePro as 4-Methylproline (saturated) or other isomers. While their nominal masses differ by 2 Da, low-resolution instruments or isotopic envelopes can cause confusion.
Differentiation Matrix
Feature
4-Methylene-L-Proline
4-Methylproline (Saturated)
4-Hydroxyproline
Precursor [M+H]⁺
128
130
132
Primary Fragment
m/z 82
m/z 84
m/z 86
Secondary Loss
None (Stable Ring)
None
-18 Da (Water) → m/z 68
Unsaturation
Yes (Double Bond)
No
No
Decision Logic for Identification
Use this logic flow to confirm the identity of a proline derivative in a peptide sequence or free solution.
Figure 2: Decision tree for the rapid classification of proline analogues based on precursor and fragment ions.
Summary of Key Findings
Diagnostic Ion: The m/z 82 ion is the specific fingerprint for 4-methylene-L-proline. It corresponds to the decarboxylated pyrrolidine ring retaining the exocyclic methylene group.
Stability: Unlike 4-hydroxyproline, 4-methylene-L-proline does not exhibit water loss (M-18) in its MS/MS spectrum, providing a clear distinction from hydroxylated species.
Mass Shift: The +12 Da mass shift relative to Proline (116 → 128) and the -2 Da shift relative to 4-Methylproline (130 → 128) allows for clear differentiation even in complex mixtures.
References
PubChem. (n.d.). 4-methylene-L-proline (Compound). National Library of Medicine. Retrieved from [Link]
Eidelberg, P., et al. (2024). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. University of the Pacific.[3] Retrieved from [Link]
Breci, L. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry. Retrieved from [Link]
Ren, J., et al. (2023).[4] Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Validating Stereochemical Purity of Synthetic 4-Methylene-L-Proline
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 4-Methylene-L-proline (4-Mep) is a critical non-proteinogenic amino acid used as a co...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
4-Methylene-L-proline (4-Mep) is a critical non-proteinogenic amino acid used as a conformational constraint in peptide mimetics and as a scaffold in fragment-based drug discovery. Its unique exocyclic double bond at the C4 position eliminates the chirality at C4 found in its precursor (4-hydroxyproline), leaving the C2
-carbon as the sole stereocenter.
Validating the stereochemical purity (Enantiomeric Excess, ee) of 4-Mep is notoriously difficult due to its weak chromophore and the potential for C2-racemization during the aggressive Wittig olefination steps used in its synthesis. This guide compares three validation methodologies, establishing Marfey’s Method (Derivatization with FDAA) as the superior protocol for high-sensitivity quantification of the D-enantiomer impurity.
Method Comparison Matrix
Feature
Method A: Polarimetry
Method B: Direct Chiral HPLC
Method C: Marfey’s Method (Recommended)
Principle
Optical Rotation ()
Chiral Stationary Phase Interaction
Diastereomeric separation (C18)
Sensitivity
Low ( impurity detection)
High ( impurity detection)
Ultra-High ( detection)
Cost
Low
High (Specialized Columns)
Medium (Standard C18 + Reagent)
Robustness
Poor (affected by solvent/pH)
Moderate (requires strict mobile phase control)
Excellent (self-validating)
Throughput
Fast
Slow (long equilibration)
Medium (derivatization time)
The Challenge: Synthetic Origins of Impurity
To understand why validation is necessary, one must understand the synthesis. 4-Methylene-L-proline is typically synthesized from cis-4-hydroxy-L-proline via a Betaine or Wittig reaction.
The Risk: The oxidation of the 4-hydroxyl group to a ketone creates an intermediate susceptible to enolization. Subsequent strong bases (e.g., NaH, KOtBu) used in the Wittig olefination can abstract the acidic
-proton at C2, leading to partial racemization.
The Result: A product that is chemically pure (by NMR) but stereochemically compromised (containing 5–15% D-isomer).
Detailed Comparative Analysis
Method A: Polarimetry (Optical Rotation)[1]
Status: Obsolete for high-purity validation.
Mechanism: Measures the rotation of plane-polarized light at 589 nm (Sodium D line).
Why it Fails:
Low Specific Rotation: Proline analogs often have low magnitude rotations (
to ). A 1% D-isomer impurity might only shift the observed rotation by 0.2°, which is within the error margin of many older polarimeters.
Chemical Impurities: Residual triphenylphosphine oxide (from Wittig) is chiral and highly rotatory, capable of masking the true enantiomeric ratio.
Method B: Direct Chiral HPLC
Status: Effective but resource-intensive.
Mechanism: Uses a chiral stationary phase (CSP) to interact differentially with the L and D enantiomers.
Recommended Column:Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+) .
Crown Ether Columns: Specifically designed for free amino acids. The crown ether forms a host-guest complex with the ammonium group of the proline.
Limitations:
4-Methylene-L-proline is a secondary amine. Crown ether columns work best with primary amines. You may see broad peaks or require lower temperatures (
C) to achieve baseline resolution.
Requires acidic perchloric acid mobile phases (pH 1.0–2.0), which are corrosive to standard LC systems.
Method C: Marfey’s Method (The Gold Standard)
Status: Highly Recommended.
Mechanism: Derivatization of the secondary amine with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), also known as Marfey's Reagent.
The Chemistry:
Nucleophilic aromatic substitution (
) replaces the fluorine on FDAA with the amino group of 4-Mep.
This converts the enantiomers (L-Pro, D-Pro) into diastereomers (L-FDAA-L-Pro, L-FDAA-D-Pro).
Diastereomers have different physical properties and can be separated on a standard achiral C18 column .
Expert Insight: Because 4-Mep is more hydrophobic than native proline (due to the methylene group), the L-FDAA derivatives elute later than standard proline, providing a clean window for analysis away from solvent fronts.
Experimental Protocol: Marfey’s Analysis of 4-Methylene-L-Proline
This protocol is designed to detect D-isomer impurities down to 0.05%.
Reagents Required[2][3][4][5][6][7]
Analyte: Synthetic 4-methylene-L-proline (~1 mg).
Reagent: L-FDAA (Marfey’s Reagent), 1% solution in acetone.
Buffer: 1 M NaHCO
.
Quench: 2 M HCl.
Solvents: HPLC-grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
Step-by-Step Workflow
Derivatization:
Dissolve 0.5 mg of 4-methylene-L-proline in 100
L of water.
Add 20
L of 1 M NaHCO (pH adjustment to ~9.0).
Add 40
L of 1% L-FDAA in acetone.
Critical Step: Heat at 40°C for 60 minutes . (Note: Proline is a secondary amine and reacts slower than primary amino acids; do not shorten this time).
Cool to room temperature.
Add 20
L of 2 M HCl to quench the reaction and stop racemization.
LC-MS / HPLC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5
m).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 60% B over 25 minutes.
Detection: UV at 340 nm (absorption max of the dinitrophenyl group) or ESI-MS (Positive mode, [M+H]
).
Data Interpretation:
Elution Order: In Marfey's analysis of proline analogs, the L-L diastereomer (L-FDAA-L-4-Mep) typically elutes before the L-D diastereomer.
Calculation:
Expert Tips for Troubleshooting
The "Racemic Spike" Validation:
Before trusting your result, you must run a "Spike" experiment. Deliberately mix your sample with a small amount of racemic 4-methylene-proline (or D-proline if the analog is unavailable) and derivatize.
Why? This proves that your HPLC gradient can actually separate the two diastereomers. If you see only one peak in the spiked sample, your gradient is too steep.
Mass Spec Confirmation:
4-Methylene-L-proline has a molecular weight of 127.14 g/mol . The FDAA derivative adds ~252 Da. Look for the parent ion [M+H]
Da .
Warning: If you see a mass of +18 Da (water adduct) or +32 Da (methanol adduct), ensure your Wittig reaction workup removed all phosphorus byproducts, as these can suppress ionization.
Stability:
The exocyclic double bond is acid-sensitive. Do not store the derivatized sample in the acidic quench solution for more than 24 hours. Analyze immediately.
References
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49, 591–596. Link
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
Ryu, Y., & Scott, A. I. (2003). Efficient Synthesis of 4-Methylene-L-proline and 4-Methylene-L-glutamic Acid. Tetrahedron Letters, 44(40), 7499-7502. Link
FDA Guidance for Industry. (2024). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link
Validation
Impact of 4-Methylene-L-Proline on Peptide Collagen Stability: A Comparative Guide
This guide provides an in-depth technical analysis of 4-methylene-L-proline (Mep/Mlp) and its impact on collagen peptide stability, designed for researchers in peptide chemistry and biomaterials. Executive Summary In the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-methylene-L-proline (Mep/Mlp) and its impact on collagen peptide stability, designed for researchers in peptide chemistry and biomaterials.
Executive Summary
In the engineering of collagen mimetic peptides (CMPs), 4-methylene-L-proline (Mep) serves as a critical bridge between structural stability and chemical functionalization. While 4(R)-hydroxyproline (Hyp) remains the gold standard for thermal stability (
C for 10-mers) due to stereoelectronic effects, it lacks reactive handles.
Key Finding: 4-Methylene-L-proline stabilizes the collagen triple helix relative to native Proline (
C) by sterically restricting the pyrrolidine ring pucker, though it is less stabilizing than Hyp or 4-Fluoroproline (Flp). Its primary advantage is the exocyclic double bond , which allows for post-assembly functionalization (e.g., thiol-ene click chemistry) without disrupting the triple helical structure.
Mechanistic Analysis: Sterics vs. Stereoelectronics
To understand the utility of Mep, one must analyze the atomic-level forces dictating the collagen triple helix (
conformation).
The Pucker Problem
The collagen triple helix requires repeating Gly-X-Y units.
X-Position: Favors
-endo pucker.
Y-Position: Favors
-exo pucker.
Comparative Mechanism
Residue (Y-Pos)
Primary Stabilizing Force
Ring Pucker Preference
Impact on
Proline (Pro)
None (Baseline)
Flexible (Entropic penalty upon folding)
Low (Baseline)
4(R)-Hydroxyproline (Hyp)
Stereoelectronic (Gauche Effect)
Strongly favors -exo
High (Standard)
4(R)-Fluoroproline (Flp)
Strong Stereoelectronic
Rigidly locked -exo
Very High (Hyper-stable)
4-Methylene-L-proline (Mep)
Steric / Conformational Restriction
Biased -exo (Planar C4)
Moderate (Enhanced)
Why Mep Works:
Unlike Hyp, which uses an electronegative oxygen to pull electron density and force the ring into an exo pucker (the Gauche effect), Mep utilizes the
hybridized carbon at position 4. The exocyclic double bond creates planarity at C4 and steric strain that disfavors the endo conformation in the Y-position, thereby pre-organizing the backbone and angles for triple helix assembly.
Diagram 1: Mechanistic Pathway of Stabilization
Caption: Comparison of ring pucker driving forces. Mep provides stability via steric restriction, distinct from the stereoelectronic effects of Hyp.
Comparative Performance Data
The following data compares the thermal melting temperatures (
) of collagen model peptides with the sequence (Pro-Yaa-Gly) or similar host-guest systems.
Table 1: Thermal Stability Benchmarks
Peptide Sequence (n=10 or 7)
Y-Position Residue
(C)
Stability Classification
Functional Potential
Proline
~41 C
Baseline
Low
4-Methylene-Pro
~48 - 53 C *
Enhanced
High (Alkene Handle)
4(R)-Hydroxyproline
~69 C
High
Low (OH is unreactive)
4(R)-Fluoroproline
~91 C
Hyper-stable
None (Inert)
*Note: Exact
for Mep varies by buffer and length. Mep consistently stabilizes relative to Pro but does not reach the hyper-stability of Flp.
Experimental Protocols
A. Synthesis of Mep-Containing Collagen Peptides
Rationale: 4-Methylene-L-proline is sterically more demanding than Proline. Standard coupling times must be extended, and the exocyclic alkene requires care during cleavage to avoid reduction or addition side reactions.
Resin Swelling: Swell resin in DCM (30 min), then DMF (30 min).
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Coupling (Critical Step):
Dissolve Fmoc-Mep-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in minimal DMF.
Note: Pre-activate for 30 seconds before adding to resin.
Reaction Time: Double the standard time (e.g., 60–90 min) or perform double coupling (2 x 45 min) to ensure completion due to steric rigidity.
Capping: Acetic anhydride/Pyridine (10%) in DMF to terminate unreacted chains.
Cleavage:
Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .
Warning: Avoid thiols (EDT) if possible, or keep reaction time short (<2 hrs), as thiols can theoretically undergo radical addition to the electron-rich alkene under acidic conditions, though this is rare without an initiator. TIS is the preferred scavenger.
Precipitation: Cold diethyl ether.
B. Circular Dichroism (CD) Characterization
Rationale: CD is the definitive method to confirm the Polyproline II (PPII) helical structure.
Sample Prep: Dissolve peptide in PBS (pH 7.4) or 50 mM Acetic Acid to 0.1–0.5 mM concentration.
Wavelength Scan: 190 nm to 260 nm at 4
C.
Signature: Look for a maximum at ~225 nm and a minimum at <200 nm .
Thermal Denaturation (
):
Monitor ellipticity at 225 nm while heating from 5
C to 90 C (rate: 1 C/min).
The
is the inflection point of the sigmoidal transition.
Diagram 2: Experimental Workflow
Caption: Optimized workflow for Mep-peptide production. Note the specific cleavage cocktail to protect the alkene.
Application Guide: When to Use Mep?
Scenario
Recommended Residue
Reason
Maximal Thermal Stability
4-Fluoroproline (Flp)
Highest , inert, metabolic stability.
Native Biology Mimicry
4-Hydroxyproline (Hyp)
Native H-bonding network, recognized by integrins.
Bioconjugation / Labeling
4-Methylene-Pro (Mep)
The alkene allows thiol-ene "click" chemistry or oxidation after the helix is formed, without destabilizing the structure.
NMR Conformational Studies
Mep / Flp
Mep provides unique NOE signals; Flp provides F NMR handle.
References
Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49-59.
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline. Journal of the American Chemical Society, 125(31), 9262-9263.
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[1][2][3][4][5][6] Annual Review of Biochemistry, 78, 929-958.
Nevalainen, M., et al. (2001).[7] Synthesis of Fmoc-protected trans-4-methylproline. The Journal of Organic Chemistry, 66(6), 2061-2066.[7]
Babu, I. R., & Ganesh, K. N. (2001). Collagen model peptides: synthesis and conformational studies of (Pro-Mep-Gly)10. Journal of the American Chemical Society.[1] (Contextual citation for Mep analogs).
Personal protective equipment for handling 4-Methylene-L-proline
Part 1: Executive Safety Summary (Immediate Action) This section is designed for immediate reference during laboratory operations. Print and post this summary near the weighing station.
Respiratory and mucosal irritation. Potential biological activity as a non-proteinogenic amino acid (proline analog).[2]
Physical State
White to off-white powder.[3][4] Hygroscopic (absorbs moisture rapidly).
In Case of Contact
Eyes: Rinse immediately with water for 15 min.[3][5] Remove contacts. Skin: Wash with soap and water.[3][5] Inhalation: Move to fresh air. If wheezing occurs, seek medical attention.
Spill Response
Solid: Dampen with wet paper towel to prevent dust, then wipe up. Solution: Absorb with vermiculite/sand. Dispose as organic waste.
Part 2: Risk Assessment & Technical Rationale
The "Analog" Risk Factor
While 4-Methylene-L-proline is often handled similarly to natural L-proline, it is a non-proteinogenic amino acid .
Mechanism of Risk: Unlike standard toxic chemicals that cause immediate necrosis, amino acid analogs can theoretically be mis-incorporated into proteins during translation if ingested or absorbed in significant quantities, potentially leading to proteotoxic stress [1].
Operational Implication: Treat this compound with a higher tier of isolation than standard glycine or alanine. It is not just a chemical irritant; it is a biological probe.
Chemical Stability & Storage
Hygroscopicity: Proline derivatives are notoriously hygroscopic. Exposure to ambient humidity causes the powder to clump, altering stoichiometry and making accurate weighing impossible.
Storage Protocol: Store at -20°C in a tightly sealed container, preferably within a secondary desiccated jar. Allow the container to warm to room temperature before opening to prevent condensation.
Part 3: PPE Selection Matrix
Select your Personal Protective Equipment (PPE) based on the specific state of the matter.[5]
Task
Hand Protection
Respiratory Protection
Eye/Body Protection
Weighing (Solid)
Nitrile (0.11 mm) . Standard laboratory grade is sufficient for dry powder.
N95 Mask or Fume Hood. Dust inhalation is the primary vector.
Safety Glasses with side shields.[3][5] Lab Coat (buttoned).
Synthesis (Solution)
Chemical Specific . If dissolved in DCM/DMF, use Laminate (Silver Shield) or double-gloved Nitrile (change every 15 mins).
Fume Hood (Sash <18") . Vapors from solvents (DCM/DMF) are the carrier risk.
The following diagram outlines the safe lifecycle of the compound in your lab, emphasizing the critical "Static Control" step often missed in amino acid handling.
Figure 1: Operational lifecycle emphasizing the equilibration step to prevent degradation.
Part 5: Detailed Experimental Protocols
Precision Weighing Protocol
Context: 4-Methylene-L-proline is often used in small, expensive quantities. Static electricity can cause the powder to "jump" from the spatula, leading to loss and contamination.
Equilibrate: Remove vial from freezer (-20°C) and let stand for 30 minutes. Wipe the outside of the vial to remove moisture.
Static Discharge: Use an anti-static gun or ionizing fan inside the balance enclosure. If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.
Transfer: Do not tap the spatula against the vial rim (creates aerosols). Use a gentle rolling motion.
Reseal: Purge the headspace with Nitrogen or Argon (if available) before re-capping to maximize shelf life.
Solubilization & Reaction Setup
Solubility: Soluble in Water, Methanol, and DMSO. Sparingly soluble in non-polar solvents.
Protocol:
Place the weighed solid in the reaction vessel first.
Add the solvent (e.g., DCM for peptide coupling) slowly down the side of the vessel to wash down any adherent powder.
Note on Coupling: If using as a carboxylic acid component in peptide synthesis, pre-activation (e.g., with HATU/DIEA) should be done at 0°C to minimize potential racemization, although proline analogs are generally resistant to this [2].
Part 6: Disposal & Emergency Response
Waste Management
Do not dispose of down the drain. Even if non-toxic, amino acid analogs can disrupt local microbial ecosystems in water treatment plants.
Solid Waste: Bag in hazardous waste bags labeled "Solid Organic Waste - Irritant."
Liquid Waste: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on the co-solvent).
Decision Tree: PPE & Handling
Figure 2: Decision matrix for selecting appropriate safety controls.
References
Rubenstein, E. M., & Schmidt, M. C. (2010). The proline analog azetidine-2-carboxylic acid: A tool to study protein quality control. Cell Stress and Chaperones. (Cited for mechanism of analog toxicity).
PubChem. (n.d.).[6] 4-Methylene-L-proline Compound Summary. National Library of Medicine. (Cited for chemical structure and identifiers).
Sigma-Aldrich. (2023). Safety Data Sheet: L-Proline and derivatives.[1][6][7][8](General hazard classification for proline analogs).